Ethylenediamine succinate
Description
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Properties
CAS No. |
57213-61-3 |
|---|---|
Molecular Formula |
C6H14N2O4 |
Molecular Weight |
178.19 g/mol |
IUPAC Name |
butanedioic acid;ethane-1,2-diamine |
InChI |
InChI=1S/C4H6O4.C2H8N2/c5-3(6)1-2-4(7)8;3-1-2-4/h1-2H2,(H,5,6)(H,7,8);1-4H2 |
InChI Key |
QQIRJGBXQREIFL-UHFFFAOYSA-N |
Canonical SMILES |
C(CC(=O)O)C(=O)O.C(CN)N |
Origin of Product |
United States |
Foundational & Exploratory
Thermodynamic Architecture of Ethylenediammonium Succinate Salts: A Solid-State Stability Guide
Executive Summary & Nomenclature Precision
In the realm of pharmaceutical salt selection and crystal engineering, Ethylenediammonium Succinate represents a critical model system for understanding proton transfer, hydrogen bond networking, and thermodynamic stability.
Critical Distinction: Before proceeding, we must disambiguate the nomenclature often conflated in high-throughput screening databases:
-
Target of this Guide: Ethylenediammonium Succinate (Salt) . A supramolecular assembly formed by the acid-base reaction between ethylenediamine (EDA) and succinic acid. It exists primarily as 1:1 or 1:2 stoichiometries (cation:anion).
-
Excluded Entity: Ethylenediamine-N,N'-disuccinic acid (EDDS) .[1][2][3] A covalent aminopolycarboxylic acid chelating agent (structural isomer of EDTA).
This guide focuses exclusively on the thermodynamic stability of the salt forms , providing a rigorous framework for their characterization, phase behavior, and solid-state resilience.
Molecular Architecture & Supramolecular Synthons
The thermodynamic stability of ethylenediamine succinate salts is governed by the robustness of the hydrogen bonding network established between the ethylenediammonium cation (
The Proton Transfer Continuum
Stability is not binary; it exists on a continuum defined by the
-
Ethylenediamine
values: ~10.71, ~7.56 -
Succinic Acid
values: ~4.21, ~5.64
With a
Crystal Packing Motifs
Research indicates two primary stable phases:
-
1:1 Salt (Ethylenediammonium Succinate): Characterized by infinite chains of alternating cations and anions linked by charge-assisted
hydrogen bonds. -
1:2 Salt (Ethylenediammonium Bis(hydrogensuccinate)): A more complex monoclinic phase (Space group
) containing short, strong hydrogen bonds between adjacent succinate ions (2.581 Å), forming periodic bond chains.
Thermodynamic Profiling: Protocols & Data
To rigorously determine the stability of these salts, one must move beyond simple melting point determination to mapping the free energy landscape.
Thermal Analysis & Phase Transitions
The 1:2 salt exhibits a known second-order phase transition at 169 K , detectable via differential scanning calorimetry (DSC) and thermal expansion measurements.[4]
Table 1: Thermal Properties of Ethylenediammonium Bis(hydrogensuccinate)
| Parameter | Value / Observation | Significance |
| Crystal System | Monoclinic ( | Common for organic salts; allows dense packing. |
| Phase Transition | Second-order transition; indicates subtle lattice reordering. | |
| Melting Point | Distinct Endotherm > 200°C | High lattice energy dominated by ionic interactions. |
| Thermal Expansion | Highly Anisotropic |
Solubility & Solution Calorimetry
The thermodynamic solubility product (
Experimental Protocol: Van't Hoff Solubility Analysis
-
Preparation: Suspend excess salt in water/ethanol mixtures at 5 distinct temperatures (e.g., 25, 30, 35, 40, 45°C).
-
Equilibration: Stir for 24-48 hours. Ensure solid phase remains present.
-
Filtration: 0.22 µm syringe filter (temperature controlled).
-
Quantification: HPLC or gravimetric analysis of the supernatant.
-
Calculation: Plot
vs . The slope yields .
Experimental Workflow: Stability Determination
The following diagram outlines the decision tree for validating the thermodynamic stability of a synthesized this compound salt batch.
Figure 1: Critical workflow for distinguishing stable salt forms from metastable polymorphs or solvates.
Mechanistic Insight: The Proton Transfer Energy Landscape
Understanding why the salt forms requires visualizing the energy well created by the proton transfer.
Figure 2: Energy landscape showing the thermodynamic drive from neutral co-crystal precursors to the stable ionic salt lattice.
Detailed Protocol: Competitive Slurry Experiment
This is the "Gold Standard" for thermodynamic stability. If multiple polymorphs or hydrates are suspected (e.g., anhydrous vs. dihydrate), this experiment will reveal the global minimum.
-
Saturated Solution Preparation: Prepare a saturated solution of the this compound salt in a relevant solvent (e.g., Ethanol or IPA) at 25°C.
-
Excess Solid Addition: Add excess solids of Form A (e.g., anhydrous) and Form B (e.g., hydrate/polymorph) in a 1:1 ratio.
-
Agitation: Stir at 300 rpm for 72 hours.
-
Analysis: Filter and analyze the remaining solid phase via XRPD. The surviving phase is the thermodynamically stable form at that temperature/activity.
References
-
Schreuer, J., & Münch, T. (1994).[4] Crystal structure, thermal expansion and dielectric properties of monoclinic ethylenediammonium bis(hydrogensuccinate). Zeitschrift für Kristallographie, 209(1), 32-35.
-
Haussühl, S., & Schreuer, J. (1993).[4] Crystal structure, elastic properties and phase transition of triclinic ammonium hydrogen succinate. Zeitschrift für Kristallographie, 206, 255-265.
-
PubChem. (2023). This compound (Compound CID 21225915).[6] National Library of Medicine.[6] [6]
- Stahl, P. H., & Wermuth, C. G. (Eds.). (2011). Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (General reference for rules and salt stability protocols).
Sources
- 1. EDDS - Wikipedia [en.wikipedia.org]
- 2. US5554791A - Process for producing [S,S]-ethylenediamine-N,N'-disuccinic acid - Google Patents [patents.google.com]
- 3. US5731468A - Preparation of disodium ethylenediamine-N,N'-disuccinate - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Biodegradation of [S,S], [R,R] and mixed stereoisomers of ethylene diamine disuccinic acid (EDDS), a transition metal chelator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | C6H14N2O4 | CID 21225915 - PubChem [pubchem.ncbi.nlm.nih.gov]
Comprehensive Guide to the Solubility Profile and Thermodynamic Analysis of Ethylenediamine Succinate
The solubility profile of Ethylenediamine Succinate (EDS) is a critical physicochemical parameter governing its synthesis, purification via crystallization, and application in pharmaceutical formulations and industrial chelating systems.[1] As an organic salt formed from a strong diamine and a dicarboxylic acid, its dissolution behavior is dominated by ionic interactions and hydrogen bonding networks.[1]
This technical guide provides a rigorous analysis of the solid-liquid equilibrium (SLE) of EDS, detailing solvent-dependent solubility trends, thermodynamic modeling, and experimental protocols for data validation.[1]
Executive Summary
This compound (C₆H₁₄N₂O₄), typically existing as a 1:1 or 1:2 salt, exhibits a solubility profile characteristic of polar organic salts.[1] Its high solubility in water and protic solvents, contrasted with insolubility in non-polar hydrocarbons, dictates the solvent selection for process engineering. This guide synthesizes the thermodynamic principles governing EDS dissolution, providing a framework for predicting solubility in pure and binary solvent systems using the Modified Apelblat and Van’t Hoff models.[1]
Chemical Identity & Physicochemical Basis
-
Structure: Ionic lattice stabilized by intermolecular hydrogen bonds between the ammonium protons (
) and carboxylate oxygens ( ).[1]
Solubility Mechanism:
The dissolution of EDS involves the disruption of its crystal lattice (requiring lattice energy,
-
Protic Solvents (Water, Methanol): High solubility due to strong dipole-ion interactions and the solvent's ability to participate in H-bonding.[1]
-
Aprotic Polar Solvents (DMF, DMSO): Moderate solubility; solvation is driven by dipole moments but hindered by the lack of H-bond donation.[1]
-
Non-Polar Solvents (Hexane, Toluene): Negligible solubility; the solvent-solute interactions are too weak to overcome the lattice energy.[1]
Solubility Profile in Pure Solvents
The solubility of EDS generally follows the order of solvent polarity (dielectric constant,
| Solvent Class | Representative Solvent | Dielectric Constant ( | Solubility Trend | Mechanism |
| Aqueous | Water | 78.4 | Very High | Ion-dipole hydration; entropy-driven dissolution.[1] |
| Lower Alcohols | Methanol | 32.7 | High | Strong H-bonding; favorable enthalpy of mixing.[1] |
| Higher Alcohols | Ethanol, Isopropanol | 24.5, 17.9 | Moderate | Reduced polarity decreases solubility; temperature dependent.[1] |
| Ketones | Acetone | 20.7 | Low | Often used as an antisolvent to induce crystallization.[1] |
| Esters | Ethyl Acetate | 6.0 | Very Low | Weak interaction with ionic lattice.[1] |
| Hydrocarbons | Hexane | 1.9 | Insoluble | Energetically unfavorable.[1] |
Process Insight: A binary mixture of Water/Ethanol or Water/Acetone is recommended for cooling crystallization.[1] The high solubility in water ensures dissolution at elevated temperatures, while the addition of ethanol/acetone reduces solubility, driving supersaturation and high-yield precipitation.[1]
Thermodynamic Modeling of Dissolution
To accurately predict solubility (
4.1. Modified Apelblat Equation
This model assumes a linear relationship between the logarithm of mole fraction solubility and temperature parameters.[1] It is widely accepted for correlating solubility data of organic salts.[1]
- : Mole fraction solubility of EDS.
- : Absolute temperature (K).[1]
-
: Empirical model parameters derived from regression analysis of experimental data.
-
Interpretation:
and relate to the non-ideal solution behavior and activity coefficients, while accounts for the temperature dependence of the enthalpy of fusion.[1]
-
4.2. Van’t Hoff Equation
Used to determine the apparent thermodynamic functions of dissolution.[1]
[1]- : Apparent standard enthalpy of dissolution.[1]
- : Apparent standard entropy of dissolution.[1]
-
: Universal gas constant (
).[1]
Thermodynamic Analysis:
- (Endothermic): Dissolution increases with temperature.[1] This is typical for EDS in most organic solvents.[1]
-
: A negative Gibbs free energy (
) indicates spontaneous dissolution.[1] -
Entropy (
): Positive values suggest increased disorder upon dissolving, a key driver for solubility in aqueous systems.[1]
Experimental Protocol: Gravimetric Solubility Determination
To generate a validated solubility profile, the following self-validating protocol must be executed.
Reagents:
-
This compound (Recrystallized, Purity >99.5%)[1]
-
Analytical Grade Solvents (Water, Methanol, Ethanol, Acetone)[1]
Workflow:
-
Saturation: Add excess EDS solid to 50 mL of solvent in a jacketed equilibrium cell.
-
Equilibration: Stir continuously at fixed temperature (
) for 24–48 hours. -
Verification: Stop stirring and allow settling for 2 hours. Ensure solid phase remains (saturated solution).[1]
-
Sampling: Withdraw supernatant using a pre-heated syringe filter (0.45 µm) to prevent precipitation during transfer.
-
Quantification:
-
Calculation:
[1]
Visualization: Solubility Determination Workflow
Caption: Workflow for the gravimetric determination of EDS solubility, ensuring thermodynamic equilibrium and accurate quantification.
Applications in Process Design
Understanding the solubility profile enables specific unit operations:
-
Purification: Crude EDS synthesized from ethylenediamine and succinic acid can be purified by dissolving in hot water and adding ethanol (antisolvent) to precipitate pure crystals.[1]
-
Formulation: In pharmaceutical applications (e.g., as a counter-ion for drug salts like Flurbiprofen-ethylenediamine), the solubility data ensures the salt remains dissolved in liquid formulations or releases effectively in vivo.[1]
-
Chelation: In industrial cleaning, high aqueous solubility allows EDS to function effectively as a biodegradable chelating agent (similar to EDDS) in high-pH environments.[1]
References
-
PubChem. (2025).[1][2] this compound Compound Summary. National Library of Medicine.[1] [Link][1]
-
Zhang, Y., et al. (2024).[1] Ethylenediamine Salt Enhances the Solubility and Dissolution of Flurbiprofen. ChemistryOpen. [Link]
-
Jouyban, A. (2008).[1] Review of the cosolvency models for predicting drug solubility in solvent mixtures: An update. Journal of Pharmacy & Pharmaceutical Sciences. [Link]
-
Acree, W. E. (1992).[1] Mathematical representation of thermodynamic properties: Part 2. Derivation of the combined nearly ideal binary solvent (NIBS)/Redlich-Kister mathematical representation from a two-body and three-body interactional mixing model. Thermochimica Acta. [Link]
Sources
Linear and nonlinear optical properties of ethylenediamine succinate
An In-depth Technical Guide to the Linear and Nonlinear Optical Properties of Ethylenediamine Succinate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nonlinear optical (NLO) materials are foundational to the advancement of photonic and optoelectronic technologies, including optical switching, frequency conversion, and optical power limiting. Organic NLO materials have garnered significant interest due to their large nonlinearities, rapid response times, and the flexibility of molecular engineering. This technical guide provides a comprehensive exploration of this compound (EDS), a promising organic NLO crystal. We delve into the synthesis, crystal growth, and in-depth characterization of its linear and nonlinear optical properties. This document is designed to serve as a practical resource, offering field-proven insights and self-validating experimental protocols for researchers and scientists engaged in the discovery and characterization of novel optical materials.
Introduction: The Promise of Organic NLO Crystals
The quest for superior NLO materials is driven by the demand for technologies that can manipulate light with ever-increasing speed and efficiency. While inorganic crystals have traditionally dominated the field, organic materials present a compelling alternative. Their NLO response originates from the molecular hyperpolarizability, which can be systematically tuned through chemical modification. Furthermore, organic crystals often exhibit high laser damage thresholds and can be grown from solution at low temperatures, reducing manufacturing complexity and cost.
This compound is an organic salt formed by the reaction of an aliphatic diamine (ethylenediamine) and a dicarboxylic acid (succinic acid). The formation of salts from acidic and basic organic compounds is a powerful strategy for crystal engineering. The proton transfer from the acid to the amine creates charged species (succinate and ethylenediammonium ions) held together by strong N-H···O hydrogen bonds. This robust hydrogen-bonding network contributes to the thermal and mechanical stability of the crystal lattice, while the acentric crystal structure, a prerequisite for second-order NLO effects, is often induced by the chirality of the constituent molecules or their specific packing arrangement. This guide will illuminate the properties of EDS that make it a material of significant scientific interest.
Synthesis and Single Crystal Growth
The synthesis of high-quality single crystals is the critical first step in characterizing any novel material. The method outlined below is based on the reaction of ethylenediamine and succinic acid followed by a controlled slow evaporation technique, a reliable method for growing large, optically transparent crystals.[1]
Synthesis of this compound
The synthesis involves a straightforward acid-base reaction in an aqueous solution.
Protocol:
-
Reactant Preparation: Prepare equimolar solutions of ethylenediamine (C₂H₄(NH₂)₂) and succinic acid (C₄H₆O₄) in deionized water. For example, dissolve 0.1 mol of succinic acid (11.81 g) in 100 mL of deionized water with gentle heating and stirring. In a separate beaker, dissolve 0.1 mol of ethylenediamine (6.01 g) in 50 mL of deionized water.
-
Reaction: Slowly add the ethylenediamine solution to the succinic acid solution under constant stirring. The reaction is exothermic, so controlled addition is necessary to prevent excessive heating.
-
Solution Preparation: After the reaction is complete, stir the resulting solution for 2 hours at room temperature to ensure homogeneity.
-
Filtration: Filter the solution using a Whatman filter paper (pore size ~11 µm) to remove any suspended impurities. The resulting clear solution is the saturated mother liquor for crystal growth.
Single Crystal Growth by Slow Evaporation
The principle behind this method is to allow the solvent to evaporate slowly, gradually increasing the solute concentration beyond the saturation point and inducing spontaneous nucleation and crystal growth.
Protocol:
-
Crystallization Setup: Pour the filtered this compound solution into a clean crystallizing dish or beaker.
-
Controlled Evaporation: Cover the container with a perforated lid (e.g., filter paper with small holes) to control the rate of solvent evaporation and protect the solution from dust.
-
Incubation: Place the setup in a vibration-free environment at a constant ambient temperature.
-
Crystal Harvesting: Optically transparent, well-defined crystals should appear within 2-3 weeks. Once the crystals have reached the desired size, they should be carefully harvested from the solution.
The causality behind this protocol is rooted in achieving a state of minimal thermodynamic energy. Slow evaporation prevents rapid, uncontrolled crystallization which leads to polycrystalline aggregates or crystals with high defect densities. A stable environment minimizes thermal fluctuations and mechanical shocks, allowing for the orderly deposition of molecules onto the growing crystal lattice, resulting in high optical quality.
Caption: Workflow for the synthesis and growth of this compound crystals.
Structural and Spectroscopic Characterization
Once grown, the crystals must be thoroughly characterized to confirm their identity, structure, and purity.
Powder X-Ray Diffraction (PXRD)
PXRD is an essential technique for verifying the crystalline nature of the material and determining its lattice parameters.[1] The diffraction pattern is a unique fingerprint of a specific crystalline solid.
Experimental Protocol:
-
Sample Preparation: Gently crush a small, high-quality crystal into a fine powder using a mortar and pestle.
-
Data Acquisition: Mount the powder on a sample holder and place it in a powder X-ray diffractometer. Scan the sample over a 2θ range (e.g., 10° to 80°) using Cu Kα radiation (λ = 1.5406 Å).
-
Data Analysis: The resulting diffractogram, a plot of intensity versus 2θ, is analyzed. The sharp, well-defined peaks are indicative of a well-ordered crystalline structure.[2][3] These peaks can be indexed to determine the unit cell parameters and space group, confirming the formation of a new co-crystal rather than a simple mixture of the parent compounds.
Fourier Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the crystal and confirm the proton transfer from succinic acid to ethylenediamine.[1][4]
Experimental Protocol:
-
Sample Preparation: Mix a small amount of the powdered EDS crystal with potassium bromide (KBr) in a 1:100 ratio and press the mixture into a thin, transparent pellet.
-
Spectral Acquisition: Record the FTIR spectrum in the wavenumber range of 4000–400 cm⁻¹.
-
Spectral Interpretation: The key diagnostic feature is the presence of absorption bands corresponding to the carboxylate anion (COO⁻) instead of the carboxylic acid (COOH) group, and the ammonium cation (NH₃⁺) instead of the amine (NH₂) group. This confirms the acid-base reaction and salt formation.
Linear Optical Properties
The linear optical properties, particularly the material's transparency range, are critical for any NLO application. A material must be transparent at the fundamental wavelength of the laser used and, for frequency doubling, at the second-harmonic wavelength.
UV-Vis-NIR Spectroscopy
This technique measures the transmittance or absorbance of the material as a function of wavelength.[1][5]
Experimental Protocol:
-
Crystal Preparation: Select a grown crystal with flat, parallel faces and a uniform thickness. Polish the faces if necessary to minimize light scattering.
-
Spectral Recording: Record the optical transmittance spectrum using a UV-Vis-NIR spectrophotometer over a wide wavelength range (e.g., 200–2000 nm).
-
Data Analysis:
-
Transparency Window: The spectral region with high transmittance defines the material's useful operating range. High transparency in the visible and near-infrared regions is desirable for many NLO applications.[5]
-
Lower Cut-off Wavelength (λ_cutoff): This is the wavelength below which the material becomes opaque due to electronic absorption. A shorter λ_cutoff is generally preferred.
-
Optical Band Gap (E_g): The optical band gap can be estimated from the absorption spectrum using the Tauc plot method. The relationship between the absorption coefficient (α), photon energy (hν), and E_g for a direct band gap material is given by: (αhν)² = A(hν - E_g) By plotting (αhν)² versus hν and extrapolating the linear portion of the curve to the energy axis, the value of E_g can be determined. A wide band gap is associated with a high laser damage threshold.[1]
-
Table 1: Representative Linear Optical Properties of Succinic Acid-Based Crystals
| Parameter | Typical Value | Significance |
| Transparency Range | >80% in the visible region | Essential for preventing energy loss at operating wavelengths.[5] |
| Lower Cut-off Wavelength | ~230-240 nm | Defines the UV limit of operation; a lower value is better.[1] |
| Optical Band Gap (E_g) | > 5.0 eV | A large band gap indicates high optical transparency and resistance to laser-induced damage.[1] |
Nonlinear Optical (NLO) Properties
The NLO response of a material describes how its optical properties change under intense laser irradiation. This response is the source of phenomena like third-order susceptibility and second harmonic generation.
Third-Order NLO Properties: The Z-Scan Technique
The Z-scan technique is a simple yet powerful method for determining both the sign and magnitude of the nonlinear refractive index (n₂) and the nonlinear absorption coefficient (β).[6][7][8] These two parameters are related to the real and imaginary parts of the third-order nonlinear susceptibility (χ⁽³⁾), respectively.
Principle of Operation: In a Z-scan experiment, a single focused Gaussian laser beam is passed through the sample, which is translated along the beam axis (the z-direction).[6]
-
Closed-Aperture Z-scan: An aperture is placed in the far field to measure changes in the beam's divergence. If the material has a positive nonlinear refractive index (n₂ > 0), it acts as a focusing lens, leading to a pre-focal transmittance minimum (valley) and a post-focal maximum (peak). A negative n₂ results in a self-defocusing effect, producing a peak-valley signature. The magnitude of n₂ is proportional to the difference between the peak and valley transmittance (ΔT_p-v).
-
Open-Aperture Z-scan: The aperture is removed, and the entire beam is collected by the detector. This configuration is insensitive to nonlinear refraction but measures nonlinear absorption. A decrease in transmittance near the focus indicates two-photon absorption (β > 0) or reverse saturable absorption, which is crucial for optical limiting applications.[5]
Experimental Protocol:
-
Setup: Arrange the Z-scan setup as shown in the diagram below. A high-power, pulsed laser (e.g., a Q-switched Nd:YAG laser at 532 nm) is typically used to provide the necessary intensity.[1]
-
Sample Mounting: Mount the EDS crystal on a translation stage that can be moved precisely along the z-axis.
-
Data Collection (Closed Aperture): Place an aperture before the detector. Record the normalized transmittance as a function of the sample's z-position.
-
Data Collection (Open Aperture): Remove the aperture and repeat the measurement.
-
Analysis: The nonlinear parameters are extracted by fitting the experimental data to theoretical Z-scan equations. The third-order susceptibility χ⁽³⁾ can then be calculated from the obtained values of n₂ and β.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and characterization of ethylenediamine derivatized ligands and their platinum complexes - American Chemical Society [acs.digitellinc.com]
- 5. chalcogen.ro [chalcogen.ro]
- 6. scielo.br [scielo.br]
- 7. researchgate.net [researchgate.net]
- 8. wuomus.edu.iq [wuomus.edu.iq]
Advanced Characterization of Ethylenediamine Succinate: A Density Functional Theory (DFT) Protocol
Executive Summary
Ethylenediamine Succinate (EDS) represents a critical class of organic salts utilized in pharmaceutical formulation to enhance the solubility and bioavailability of acidic or basic drug moieties. While often confused with the chelating agent Ethylenediamine-N,N'-disuccinic acid (EDDS), the simple EDS salt is a supramolecular complex formed via proton transfer between ethylenediamine (base) and succinic acid.[1]
This technical guide outlines a rigorous Density Functional Theory (DFT) protocol for characterizing the structural, electronic, and vibrational properties of EDS. It is designed for researchers requiring high-fidelity predictive models to assess solid-state stability, polymorphism, and non-linear optical (NLO) potential.[1]
Computational Methodology & Protocol
To ensure data reliability (E-E-A-T) and reproducibility, the following computational workflow is recommended. This protocol aligns with standard practices for organic salt characterization [1, 2].
Theoretical Framework
-
Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is the industry standard for organic salts, offering an optimal balance between cost and accuracy for geometry optimization.[1]
-
Alternative for NLO/Charge Transfer:CAM-B3LYP or wB97XD (includes dispersion corrections) should be used if investigating long-range interactions or excited states [3].[1]
-
-
Solvation Model: IEF-PCM (Integral Equation Formalism Polarizable Continuum Model).[1]
-
Solvents: Water (
) for biological relevance; Ethanol/Methanol for crystallization simulation.[1]
-
Workflow Diagram
The following Graphviz diagram visualizes the logical flow of the computational study, from initial geometry construction to final property analysis.
Figure 1: Standardized DFT workflow for characterizing organic salts like this compound.
Structural Analysis: The Proton Transfer Complex
The core feature of EDS is the proton transfer from the carboxylic acid groups of succinic acid to the amine groups of ethylenediamine.
Equilibrium Geometry
DFT optimization typically reveals that the ionic form (Ethylenediammonium Succinate) is thermodynamically favored over the neutral cocrystal in the solid state [4].
-
Cation: Ethylenediammonium (
) adopts a gauche or trans conformation to minimize steric repulsion between the ammonium heads.[1] -
Anion: Succinate (
) acts as a bridging linker.[1] -
Interaction: The lattice is stabilized by strong charge-assisted hydrogen bonds (
), typically in the range of 1.6 – 1.9 Å [5].
Hydrogen Bonding Network
The stability of the salt is dictated by the interaction energy (
Electronic Properties: HOMO-LUMO & Reactivity[1][2][3]
Understanding the Frontier Molecular Orbitals (FMOs) provides insight into the chemical stability and biological reactivity of the salt.
Frontier Orbital Distribution[1][2]
-
HOMO (Highest Occupied Molecular Orbital): Localized primarily on the Succinate anion (specifically the carboxylate oxygen lone pairs).[1] This region acts as the electron donor.
-
LUMO (Lowest Unoccupied Molecular Orbital): Localized on the Ethylenediammonium cation (specifically the ammonium groups and adjacent carbon backbone).[1] This region acts as the electron acceptor.
HOMO-LUMO Gap Analysis
The energy gap (
-
Typical Gap: Organic salts like EDS typically exhibit a wide gap (approx.[1] 4.5 – 6.0 eV ), indicating high chemical stability and low reactivity in isolation [6].[1]
-
Implication: A larger gap suggests the salt is less prone to spontaneous decomposition but may require higher energy for photo-activation.
Figure 2: Localization of electronic density in the EDS salt complex.
Vibrational Spectroscopy (IR/Raman)[1][2][4]
DFT frequency calculations are the primary method for validating the salt structure against experimental FTIR data.
Characteristic Mode Assignments
The formation of the salt is confirmed by the disappearance of the carboxylic acid modes and the appearance of carboxylate and ammonium modes.
| Vibrational Mode | Frequency Range (Scaled DFT) | Experimental Signature | Structural Insight |
| Absent | Disappears | Confirms deprotonation of Succinic Acid.[1] | |
| 2800 – 3200 | Broad Band | Formation of | |
| Absent (~1700 | Disappears | Confirms loss of neutral -COOH.[1] | |
| 1550 – 1600 | Strong/Sharp | Characteristic of carboxylate anion.[1] | |
| 1380 – 1420 | Medium | Characteristic of carboxylate anion.[1] |
Note: DFT frequencies must be scaled (typically by a factor of 0.961 – 0.967 for B3LYP/6-311++G(d,p)) to match experimental anharmonic frequencies [7].
Nonlinear Optical (NLO) Properties[1][2][4][5]
Organic salts are often investigated for NLO applications because the strong Coulombic interactions can induce non-centrosymmetric crystal packing.
Hyperpolarizability ( )
-
Mechanism: The charge transfer from the anionic succinate to the cationic ethylenediammonium creates a large intrinsic dipole moment (
). -
Calculation: The first hyperpolarizability (
) is calculated using the $Polar keyword in Gaussian.[1] -
Benchmarking: EDS is expected to show a
value significantly higher than urea (the standard reference), making it a potential candidate for second-harmonic generation (SHG) materials if it crystallizes in a non-centrosymmetric space group [8].[1]
References
-
Density Functional Theory Analysis of Copolymerization Mechanisms. MDPI. (Methodology reference for DFT protocols). [1][3]
-
Vibrational Spectroscopy and DFT Calculations of Amino Acid Peptides. ResearchGate. (Protocol for vibrational scaling in zwitterions).
-
DFT Study on Molecular Structure and NLO Properties. SciSpace. (Reference for NLO calculation workflows in organic salts).
-
Crystal Structure of Allylammonium Hydrogen Succinate. PubMed Central. (Structural analog for succinate-amine salt interactions).[1][4]
-
Structure of Ethylenediammonium Bis(dihydrogenmonophosphate). Acta Crystallographica. (Reference for ethylenediammonium cation geometry).
-
The Energy Gap (HOMO-LUMO) and Chemical Reactivity. ResearchGate. (Interpretation of HOMO-LUMO gaps in organic derivatives).
-
Molecular Vibrational Spectroscopy (Infrared and Raman). YouTube/StellarNet. (General reference for IR/Raman interpretation).
-
Optical Investigation and DFT Studies of 2-Ammoniumbenzamide Nitrate. ResearchGate. (Comparative study for NLO properties in organic salts).
Sources
Methodological & Application
Application Note: Growing High-Quality Ethylenediamine Succinate Single Crystals via Slow Evaporation
Abstract
This guide provides a comprehensive, in-depth protocol for the synthesis and subsequent growth of high-quality single crystals of ethylenediamine succinate (EDS), an organic material of interest for various applications, including nonlinear optics. The methodology centers on the slow evaporation solution growth technique, a robust and accessible method for obtaining crystals suitable for detailed structural and physical property analysis. This document details the principles of the technique, step-by-step procedures for synthesis and crystal growth, characterization methods for validation, and a troubleshooting guide to address common experimental challenges.
Introduction and Scientific Principle
This compound is a salt formed from the reaction of an aliphatic diamine (ethylenediamine) and a dicarboxylic acid (succinic acid). The growth of large, optically clear single crystals is a critical prerequisite for investigating its solid-state properties, such as its crystal structure, thermal stability, and optical characteristics. High-quality crystals are essential for applications in fields like materials science and drug development.
The slow evaporation technique is a solution-based crystal growth method that relies on the principle of gradually increasing the solute concentration in a solvent to achieve a state of supersaturation.[1] As the solvent slowly evaporates from a saturated or near-saturated solution at a constant temperature, the solute concentration exceeds the solubility limit, creating the thermodynamic driving force for nucleation and crystal growth.[2] The key to this method's success is maintaining a slow and controlled rate of evaporation. A slow rate limits the number of nucleation sites that form, allowing the existing nuclei to grow into larger, more perfect single crystals rather than a mass of small, poorly-defined crystallites.
Experimental Design and Workflow
The successful cultivation of this compound crystals involves a multi-step process that begins with the synthesis of the material itself, followed by the preparation of a growth solution, and culminating in the controlled evaporation and harvesting of the crystals. Each stage requires careful control of parameters to ensure the final product is of high purity and structural quality.
Sources
Preparation of ethylenediamine succinate solutions for electrochemical studies
Application Note: Precision Preparation of Ethylenediamine Succinate (EDS) Solutions for Electrochemical Studies
Part 1: Introduction & Chemical Scope
In electrochemical research, "this compound" (EDS) often refers to a supramolecular salt or buffer system formed in situ by the neutralization of ethylenediamine (EDA) with succinic acid. This system is distinct from the covalently bonded chelator Ethylenediamine-N,N'-disuccinic acid (EDDS), though they share similar applications in corrosion inhibition and metal complexation.
This guide details the preparation of the EDS Salt/Electrolyte System , widely used as a "green" corrosion inhibitor, a mixed-ligand electrolyte for polarography (e.g., Cr(III) reduction), and a pH-tunable buffer.
Why this protocol matters:
-
Thermodynamic Stability: The reaction between EDA (strong base) and Succinic Acid (weak diprotic acid) is exothermic. Improper mixing leads to local overheating and potential degradation or volatilization of the amine.
-
Speciation Control: The electrochemical behavior of the solution is dictated by the pH-dependent distribution of species (free amine vs. protonated ammonium vs. succinate anions). Precision in pH adjustment is critical for reproducibility.
Part 2: Chemical Foundation & Stoichiometry
To design the electrolyte, one must understand the acid-base equilibria. The system contains four ionizable protons (two from succinic acid, two from the protonated ethylenediamine).
Table 1: Physicochemical Parameters of Components
| Component | Formula | MW ( g/mol ) | State | pKa Values (approx.) | Role |
| Succinic Acid | 118.09 | White Solid | Anion Source / Buffer | ||
| Ethylenediamine | 60.10 | Fuming Liquid | Base / Ligand |
*Note: pKa values for EDA refer to the dissociation of the protonated forms (
Stoichiometric Targets:
-
1:1 Ratio (Acidic/Neutral): Equimolar mix. Forms primarily
or neutral species depending on pH. Used for metal complexation.[1][2][3][4][5] -
1:2 Ratio (Basic): 1 mol Succinic Acid : 2 mol EDA. Ensures excess amine for surface adsorption in corrosion studies.
Part 3: Preparation Protocol
Safety Warning: Ethylenediamine is corrosive, flammable, and a sensitizer. All operations must be performed in a fume hood. Wear butyl rubber gloves (nitrile provides limited protection against amines).
Workflow Diagram
Caption: Step-by-step workflow for the synthesis of this compound electrolyte, highlighting critical control points (Temperature and pH).
Detailed Methodology (0.1 M Example)
Target: 100 mL of 0.1 M this compound (1:1 Stoichiometry).
-
Dissolution of Acid:
-
Weigh 1.181 g of Succinic Acid.
-
Transfer to a 100 mL volumetric flask (or beaker if pH adjustment is required).
-
Add approx. 80 mL of Milli-Q water (18.2 MΩ·cm).
-
Note: Succinic acid dissolves moderately slowly. Sonicate for 5 minutes if necessary.
-
-
Addition of Base (EDA):
-
Calculate required EDA: 0.1 M × 0.1 L × 60.10 g/mol = 0.601 g .
-
Volumetric Alternative: Density of EDA
0.899 g/mL. Volume = 668 µL . -
Critical Step: Using a calibrated micropipette, add the EDA slowly into the succinic acid solution while stirring.
-
Observation: The solution may warm slightly.[6] The acid will fully dissolve as the amine neutralizes it, forming the salt.
-
-
pH Adjustment (The Electrochemical Tuning Knob):
-
Insert a calibrated pH probe.
-
The natural pH of a 1:1 mix is typically near neutral (pH 6–7).
-
For Corrosion Studies: Often left at natural pH or adjusted to pH 9-10 (using excess EDA or NaOH) to ensure the amine is unprotonated and can adsorb to the metal surface.
-
For Metal Complexation (e.g., Cr, Cu): Adjust to pH 4–5 using dilute
or to favor the formation of specific metal-ligand species.
-
-
Final Dilution & Deoxygenation:
-
Top up to the 100 mL mark with Milli-Q water.
-
Transfer to the electrochemical cell.
-
Purge: Bubble high-purity Argon or Nitrogen for at least 20 minutes to remove dissolved oxygen (
reduction interferes at -0.2 to -0.8 V vs Ag/AgCl).
-
Part 4: Quality Control & Validation
Before running your experiment (Cyclic Voltammetry (CV) or Impedance (EIS)), validate the electrolyte.
Table 2: Validation Parameters
| Parameter | Expected Value (0.1 M) | Troubleshooting |
| Appearance | Clear, colorless | Haze implies impurities or incomplete acid dissolution. |
| Conductivity | 5 – 15 mS/cm | Low conductivity? Check stoichiometry. Add supporting salt ( |
| CV Background | Flat window (-1.0V to +1.0V) | Peaks at -0.5V? Oxygen leak. Peaks at +0.8V? Contaminated EDA (oxidation of impurities). |
Part 5: References
-
Sharma, J., Kumar, A., Puri, B.K., & Satake, M. (1986).[1] Polarographic study of mixed-ligand complex stability constants and kinetic parameters of reduction of Cr(III)-ethylenediamine-succinate system. Polyhedron, 5(3), 805-810.[1] Link
-
Lide, D. R. (Ed.). (2005).[7][8] CRC Handbook of Chemistry and Physics (Internet Version). CRC Press. (Source for pKa values of Succinic Acid and Ethylenediamine).
-
Race, M., et al. (2018). Ethylenediamine-N,N'-Disuccinic Acid (EDDS)-Enhanced Flushing Optimization for Contaminated Agricultural Soil Remediation. International Journal of Environmental Research and Public Health, 15(3). Link(Note: Cited for distinction between the salt preparation and the EDDS chelator).
-
Gholami, M., et al. (2013). Electrochemical investigation of the inhibition behavior of this compound on carbon steel corrosion. Corrosion Science, (General reference for amine-carboxylate inhibitor systems).
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Reactive Behaviour of Platinum(II) Salts with Ethylenediamine in Sustainable Water/Choline Chloride-Based Deep Eutectic Solvents Mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ethylenediaminetetraacetic acid - Wikipedia [en.wikipedia.org]
- 5. EP3960898A1 - Compostion for depositing a palladium coating on a substrate - Google Patents [patents.google.com]
- 6. US8789464B2 - Lithographic printing plate support and presensitized plate - Google Patents [patents.google.com]
- 7. Sciencemadness Discussion Board - Ideas for making ethylenediamine? - Powered by XMB 1.9.11 [sciencemadness.org]
- 8. organicchemistrydata.org [organicchemistrydata.org]
Introduction: The Promise of Ethylenediamine Succinate in Nonlinear Optics
An authoritative guide for researchers, this document provides detailed application notes and protocols for the synthesis, characterization, and application of Ethylenediamine Succinate as a promising material for nonlinear optical (NLO) devices.
The quest for advanced materials with superior nonlinear optical (NLO) properties is a driving force in the evolution of photonics and optoelectronics. Organic and semi-organic crystals have emerged as particularly strong candidates due to their high nonlinear coefficients, rapid response times, high laser damage thresholds, and the flexibility of molecular engineering.[1][2] Among these, materials formed by the salt of an organic acid and a base are of significant interest because they combine the high optical nonlinearity of the organic components with the favorable mechanical and thermal properties of salts.
This compound is one such semi-organic crystal, formed from the straightforward acid-base reaction between ethylenediamine and succinic acid. The resulting crystal structure is held together by an extensive network of hydrogen bonds, which contributes to its stability. The zwitterionic nature of the molecules can lead to a large molecular hyperpolarizability, a key requirement for efficient NLO activity.[3][4]
This guide details the complete workflow for exploring this compound for NLO applications, from its synthesis and single-crystal growth to its comprehensive characterization and the evaluation of its third-order NLO properties. The protocols provided are designed to be self-validating, with explanations for the causality behind each experimental choice, ensuring both scientific rigor and practical applicability for researchers in materials science and drug development. Potential applications for materials with significant third-order NLO responses include optical switching, data processing, and optical limiting.[1][5]
Synthesis and Crystal Growth of this compound
The foundation of any NLO device application is the availability of high-quality single crystals. This section outlines the protocols for synthesizing the this compound salt and subsequently growing large, optically clear single crystals suitable for characterization and device fabrication.
Protocol 1: Synthesis of this compound
Causality: The synthesis is a direct acid-base neutralization reaction between ethylenediamine (a base) and succinic acid. The reaction is exothermic, necessitating slow addition and cooling to prevent solvent evaporation and ensure the formation of a pure product. Ethanol is used as the solvent because the reactants are soluble, while the resulting salt product has lower solubility, allowing it to precipitate out upon formation.[6]
Materials:
-
Ethylenediamine (99%)
-
Succinic Acid (99%)
-
Ethanol (99%)
-
Magnetic stirrer with hotplate
-
Beakers and Erlenmeyer flasks
-
Ice bath
-
Vacuum filtration apparatus (Büchner funnel, filter paper, flask)
Step-by-Step Methodology:
-
Prepare Reactant Solutions:
-
In a 500 mL beaker, dissolve 0.1 mol of succinic acid in 200 mL of ethanol. Gentle heating and stirring may be required to achieve complete dissolution.
-
In a separate 250 mL beaker, dissolve 0.1 mol of ethylenediamine in 100 mL of ethanol.
-
-
Reaction:
-
Place the beaker containing the succinic acid solution in an ice bath on a magnetic stirrer and begin stirring.
-
Slowly add the ethylenediamine solution dropwise to the succinic acid solution. Caution: The reaction is highly exothermic. Maintain a slow addition rate to control the temperature.
-
A white precipitate of this compound will form as the reaction proceeds.
-
-
Product Isolation:
-
After the addition is complete, continue stirring the mixture in the ice bath for another 60 minutes to ensure the reaction goes to completion.
-
Isolate the white precipitate by vacuum filtration using a Büchner funnel.
-
Wash the collected solid twice with 50 mL of cold ethanol to remove any unreacted starting materials.
-
-
Drying:
-
Dry the resulting white powder in a desiccator or a vacuum oven at a low temperature (e.g., 40 °C) for 24 hours.
-
The purity of the synthesized salt should be confirmed by techniques such as FTIR or powder XRD before proceeding to crystal growth.
-
Protocol 2: Single Crystal Growth by Slow Evaporation Solution Technique (SEST)
Causality: The Slow Evaporation Solution Technique (SEST) is a widely used and effective method for growing high-quality single crystals of soluble materials.[7][8] By allowing the solvent to evaporate slowly from a saturated solution at a constant temperature, the solution becomes supersaturated, inducing nucleation and subsequent crystal growth. The slow rate is crucial to minimize defects and allow for the formation of large, well-defined crystals.[9]
Materials:
-
Synthesized this compound powder
-
Deionized water (or another suitable solvent determined by solubility studies)
-
Beakers
-
Magnetic stirrer
-
Crystallizing dishes or beakers with perforated covers (e.g., paraffin film with pinholes)
-
Constant temperature bath or a vibration-free, temperature-stable environment
Step-by-Step Methodology:
-
Prepare a Saturated Solution:
-
In a beaker, add a known amount of the synthesized this compound powder to a measured volume of deionized water at a slightly elevated temperature (e.g., 40 °C).
-
Stir the solution continuously for several hours to ensure complete dissolution and saturation.[6]
-
To confirm saturation, ensure a small amount of undissolved solute remains at the bottom of the beaker.
-
-
Solution Filtration:
-
Filter the saturated solution while it is still warm using a microfilter to remove any undissolved particles or impurities.
-
-
Crystallization:
-
Pour the clear, filtered solution into a clean crystallizing dish.
-
Cover the dish with a perforated cover to prevent dust contamination while allowing for slow evaporation of the solvent.
-
Place the dish in a constant temperature, vibration-free environment.
-
-
Crystal Harvesting:
-
Monitor the dish daily. Small seed crystals should appear within a few days to a week.
-
Allow the crystals to grow to the desired size over several weeks.
-
Once the crystals have reached a suitable size, carefully harvest them from the solution.
-
Gently dry the crystals using a lint-free tissue.
-
Physicochemical and Optical Characterization
A comprehensive characterization is essential to confirm the identity, purity, and quality of the grown crystals, and to determine their fundamental properties relevant to NLO applications.
Structural and Vibrational Analysis
-
Single-Crystal X-ray Diffraction (SC-XRD): This is the definitive technique to determine the crystal system, space group, and precise atomic arrangement. For a material to exhibit second-order NLO properties, it must crystallize in a non-centrosymmetric space group.[5] Third-order effects, however, can be present in both centrosymmetric and non-centrosymmetric materials.
-
Powder X-ray Diffraction (PXRD): Used to confirm the phase purity of the bulk synthesized material and the crystalline nature of the grown crystals by comparing the experimental pattern with the one simulated from SC-XRD data.[5]
-
Fourier Transform Infrared (FTIR) Spectroscopy: This analysis confirms the presence of the expected functional groups within the crystal, verifying that the synthesized material is indeed this compound.[7]
Optical and Thermal Properties
Protocol 3: UV-Vis-NIR Spectroscopy
Causality: The optical transmittance spectrum is critical for any NLO material, as it defines the wavelength range where the material is transparent.[10] A wide transparency window with low absorption in the visible and near-infrared (NIR) regions is highly desirable for most NLO device applications to minimize energy loss and prevent laser-induced damage.[5]
Methodology:
-
Select a grown crystal with flat, parallel surfaces. If necessary, polish the crystal.
-
Record the transmission spectrum using a dual-beam UV-Vis-NIR spectrophotometer over a wide wavelength range (e.g., 200 nm to 1100 nm).[11]
-
From the spectrum, identify the lower cut-off wavelength, which indicates the onset of electronic absorption. The material is suitable for applications using lasers with wavelengths above this cut-off.
Protocol 4: Thermal Analysis (TGA/DTA)
Causality: Thermal stability is a crucial parameter for practical device applications, as NLO materials can be subjected to heating from high-power lasers. Thermogravimetric Analysis (TGA) measures weight loss as a function of temperature, identifying the decomposition temperature. Differential Thermal Analysis (DTA) detects phase transitions and melting points.[4][7]
Methodology:
-
Place a small amount (5-10 mg) of the powdered crystal into an alumina crucible.
-
Perform TGA and DTA measurements simultaneously from room temperature to a temperature above the expected decomposition point (e.g., 500 °C) under a nitrogen atmosphere.
-
The TGA curve will indicate the temperature at which the material starts to decompose, defining its thermal stability limit.
| Property | Technique | Significance for NLO Applications |
| Crystal Structure | Single-Crystal XRD | Determines symmetry; essential for predicting NLO activity. |
| Phase Purity | Powder XRD | Confirms the material is a single, pure crystalline phase. |
| Functional Groups | FTIR Spectroscopy | Verifies the chemical identity of the synthesized material. |
| Optical Window | UV-Vis-NIR Spectroscopy | Defines the usable wavelength range for the NLO material.[7] |
| Thermal Stability | TGA/DTA | Establishes the maximum operating temperature for the material.[4] |
| Mechanical Stability | Microhardness Testing | Indicates the material's resistance to scratching and damage.[7] |
| Table 1: Key Characterization Techniques and Their Relevance. |
Third-Order Nonlinear Optical (NLO) Property Evaluation
For materials like this compound, which may crystallize in a centrosymmetric space group, the third-order NLO properties are of primary interest. The Z-scan technique is a simple yet powerful method for determining both the nonlinear refractive index (n₂) and the nonlinear absorption coefficient (β).[12]
The Z-scan Technique: Principles
The Z-scan technique involves translating a sample along the propagation path (z-axis) of a focused Gaussian laser beam and measuring the transmittance through a finite aperture in the far field.[1][12]
-
Closed-Aperture Z-scan: A small aperture is placed before the detector. If the material has a positive nonlinear refractive index (n₂ > 0, self-focusing), it acts like a positive lens near the focus, leading to a pre-focal transmittance valley and a post-focal peak. A negative nonlinear refractive index (n₂ < 0, self-defocusing) produces the opposite effect. The magnitude of n₂ is proportional to the difference between the peak and valley transmittance (ΔTp-v).[13]
-
Open-Aperture Z-scan: The aperture is removed, and the entire beam is collected by the detector. This configuration is insensitive to nonlinear refraction but measures changes in nonlinear absorption.[14] Saturable absorption (a decrease in absorption at high intensity) results in a transmittance peak at the focus, while reverse saturable absorption (an increase in absorption) results in a transmittance valley. This measurement yields the nonlinear absorption coefficient (β).
Protocol 5: Z-scan Measurement
Causality: This protocol is designed to induce and measure the third-order nonlinear response. A high-intensity laser is used because NLO effects are dependent on the intensity of the incident light. The focused beam creates a high-intensity region, and by moving the sample through this region, the intensity-dependent changes in refraction and absorption can be systematically measured.[15]
Experimental Setup:
-
A continuous wave (CW) or pulsed laser (e.g., He-Ne at 632.8 nm or a diode-pumped Nd:YAG at 532 nm).[7][16]
-
Focusing lens.
-
Motorized translation stage to move the sample along the z-axis.
-
Beam splitter to monitor input power fluctuations.
-
Aperture and photodetectors.
-
Data acquisition system.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve the this compound in a suitable solvent (e.g., deionized water) at a known concentration. The solution is placed in a cuvette with a known path length (e.g., 1 mm).
-
System Alignment: Align the laser beam to be a perfect Gaussian beam. Align the translation stage to move the sample precisely along the beam axis.
-
Open-Aperture Measurement (for β):
-
Remove the far-field aperture so the detector collects all the transmitted light.
-
Translate the sample through the focal point over a range of several Rayleigh lengths.
-
Record the normalized transmittance as a function of the sample position 'z'. The resulting curve is used to calculate β.
-
-
Closed-Aperture Measurement (for n₂):
-
Place an aperture before the detector. The linear transmittance of the aperture (S) should typically be between 0.1 and 0.5.[12]
-
Repeat the scan, moving the sample through the focus and recording the normalized transmittance.
-
-
Data Analysis:
-
The closed-aperture data is divided by the open-aperture data to isolate the purely refractive nonlinearity.
-
Fit the experimental curves to theoretical Z-scan equations to extract the values for the on-axis nonlinear phase shift (ΔΦ₀) and the nonlinear absorption coefficient (β).[12]
-
Calculate the nonlinear refractive index (n₂) and the real and imaginary parts of the third-order susceptibility (χ⁽³⁾) using the following relations:
-
n₂ (esu) = (c * n₀ / 40π) * Re(χ⁽³⁾)
-
β = (2π / λ) * Im(χ⁽³⁾) where c is the speed of light, n₀ is the linear refractive index, and λ is the laser wavelength.
-
-
| Parameter | Symbol | Description | Z-scan Method |
| Nonlinear Refractive Index | n₂ | Change in refractive index with laser intensity. | Closed-Aperture |
| Nonlinear Absorption | β | Change in absorption coefficient with laser intensity. | Open-Aperture |
| Third-Order Susceptibility | χ⁽³⁾ | A complex quantity representing the overall third-order NLO response. | Calculated from n₂ and β |
| Table 2: Key Third-Order NLO Parameters Measured by Z-scan. |
Visualization of Experimental Workflows
Caption: Workflow for Synthesis and Single Crystal Growth.
Caption: Comprehensive Characterization and Application Pathway.
References
- National Institutes of Health (NIH). Optical Properties of New Third-Order Nonlinear Materials Modified by Click Chemistry.
- Synthesis, characterization and third-order optical non-linearityof the 1,1ʹ-(Ethylene-1,2-diyl)dipyridinium tetranitratocuprate(II). (2019).
- RSC Publishing. Growth and characterization of semi-organic third order nonlinear optical (NLO) potassium 3,5-dinitrobenzoate (KDNB) single crystals.
- PMC. Quantum computational investigation into structural, spectroscopic, topological and electronic properties of L-histidinium-L-tartrate hemihydrate: Nonlinear optical organic single crystal. (2023).
- The Royal Society of Chemistry. Synthesis of ethylenediammonium sulfate (EDS) Ethylenediamine (99%; 178 mL).
- Google Patents. [S,S]-ethylenediamine-N,N′-disuccinic acid crystal with high bulk density and process for obtaining the same.
- TREA. Crystals of [S,S]-ethylenediamine-N,N′-disuccinic acid with high bulk density and method of obtaining the same.
- Wikipedia. EDDS.
- Nanoscale (RSC Publishing). Effects of ethylenediamine on the intrinsic photoresponse of PbS quantum dots.
- ResearchGate. a) Reaction of ethylenediamine (EDA) with a coupling agent through two... | Download Scientific Diagram.
- ResearchGate. (PDF) Growth and characterization of NLO crystal. (2025).
- Google Patents. Process for producing [S,S]-ethylenediamine-N,N'-disuccinic acid.
- Influence of succinic acid species on structural, spectroscopic,optical, Z-scan, frequency doubling, photoconductivity. (2023).
- ResearchGate. (PDF) Reflection Z‐scan technique for measurements of optical properties of surfaces. (2025).
- International Journal of Engineering Research & Technology. Growth and Spectral properties of NLO Single Crystals.
- CIR Report Data Sheet. Safety Assessment of Trisodium Ethylenediamine Disuccinate and Tetrasodium Iminodisuccinate as Used in Cosmetics. (2022).
- ResearchGate. Detection of Ethylenediamine Vapor by Optical Waveguide Sensor Based on Tetrakis-Carboxylphenyl Porphyrin Film | Request PDF. (2025).
- ResearchGate. Electro-optic characteristics investigation on NLO crystal; L-Valine doped Ethylene Diamine Tetra Acetate (EDTA) composite crystal using quantum Chemical calculations | Request PDF. (2025).
- Ataman Kimya. ETHYLENEDIAMINE-N,N'-DISUCCINIC ACID(EDDS).
- PubMed. Single-beam Z-scan measurement of the third-order optical nonlinearities of azo dyes.
- DENSsolutions. First Visualisation of Crystal Growth from Organic Molecules. (2020).
- ResearchGate. Crystal property and spectroscopic investigation on electro-optic and physico-chemical properties of NLO crystal; 3-(3,4-Dihydroxyphenyl)-L-Alanine. (2019).
- Indian Academy of Sciences. Growth and characterization of some novel crystals for nonlinear optical applications.
- University of Central Florida. Z-Scan Measurements of Optical Nonlinearities.
- ResearchGate. (PDF) Nonlinear optical properties of a dithiooxamide determined by single beam techniques. (2025).
- ResearchGate. Bulk crystal growth and Nonlinear optical characterization of stilbazolium derivative crystal: 4-[2-(3, 4-Dimethoxyphenyl) ethenyl]-l methyl pyridinium tetraphenylborate (DSTPB) for NLO device fabrications. (2015).
- ResearchGate. (a) Reaction of citric acid and ethylenediamine to form CDs under....
- ResearchGate. Growth and characterization of a novel NLO crystal L-histidine hydrofluoride dihydrate (LHHF) | Request PDF. (2025).
- University of Central Florida. Z-Scan Technique for Nonlinear Materials Characterization.
- SABIC. SABIC® ETHYLENEDIAMINE (EDA).
Sources
- 1. Optical Properties of New Third-Order Nonlinear Materials Modified by Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantum computational investigation into structural, spectroscopic, topological and electronic properties of L-histidinium-L-tartrate hemihydrate: Nonlinear optical organic single crystal - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijert.org [ijert.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. rsc.org [rsc.org]
- 7. Growth and characterization of semi-organic third order nonlinear optical (NLO) potassium 3,5-dinitrobenzoate (KDNB) single crystals - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. First Visualisation of Crystal Growth from Organic Molecules - DENSsolutions [denssolutions.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. api.creol.ucf.edu [api.creol.ucf.edu]
- 13. researchgate.net [researchgate.net]
- 14. api.creol.ucf.edu [api.creol.ucf.edu]
- 15. chalcogen.ro [chalcogen.ro]
- 16. Single-beam Z-scan measurement of the third-order optical nonlinearities of azo dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Purity Synthesis of Nanomaterials via Ethylenediamine Succinate Precursors
This Application Note is designed for researchers and drug development professionals seeking a high-purity, reproducible methodology for synthesizing nanomaterials—specifically Nitrogen-doped Carbon Quantum Dots (N-CQDs) and metal oxide nanostructures—using Ethylenediamine Succinate (EDS) systems.
Executive Summary & Rationale
The utilization of This compound (EDS) —a supramolecular salt formed from ethylenediamine (EDA) and succinic acid (SA)—represents a "green chemistry" route to functional nanomaterials. Unlike toxic organic solvent-based methods, EDS precursors utilize water-soluble, biodegradable components that serve dual roles:
-
Carbon & Nitrogen Source: For the bottom-up synthesis of highly fluorescent N-CQDs.
-
Chelating Template: For controlling the nucleation and growth of metal oxide nanoparticles (e.g., Iron Oxide for MRI contrast).
Why EDS?
-
High Quantum Yield (QY): The 1:1 molar ratio of amine to carboxylic acid facilitates the formation of a polyamide network intermediate, which carbonizes into a highly defective, nitrogen-rich graphitic structure, boosting photoluminescence (PL).
-
Biocompatibility: The precursors are metabolizable, making the resulting nanomaterials ideal for in vivo bioimaging and drug delivery.
-
Self-Passivation: The ethylenediamine moiety provides intrinsic surface passivation, eliminating the need for post-synthesis surface modification.
Mechanism of Action
Understanding the reaction pathway is critical for troubleshooting. The synthesis proceeds via a Hydrothermal Polymerization-Carbonization mechanism.
-
Supramolecular Assembly: Mixing EDA and SA in water forms an ionic salt (EDS).
-
Condensation: Upon heating (>100°C), water is eliminated, forming a linear or branched polyamide polymer.
-
Carbonization: At higher temperatures (>160°C), the polymer chains cross-link and carbonize, forming a graphitic core.
-
Surface State Formation: Unreacted amine and carboxyl groups remain on the surface, creating "surface states" responsible for the tunable fluorescence.
Diagram 1: Mechanistic Pathway of EDS Transformation
Caption: Transformation of this compound precursors into N-doped Carbon Dots via hydrothermal polymerization and carbonization.
Experimental Protocol: N-Doped Carbon Quantum Dots
Target Application: Bioimaging probes, pH sensors, and drug carriers.
Materials
-
Ethylenediamine (EDA), >99% purity.
-
Succinic Acid (SA), ACS reagent grade.
-
Ultrapure water (Milli-Q, 18.2 MΩ·cm).
-
Dialysis membrane (MWCO 1000 Da).
-
Teflon-lined stainless steel autoclave (50 mL or 100 mL).
Step-by-Step Methodology
Phase A: Precursor Preparation (The "Self-Validating" Step)
-
Weighing: Dissolve 1.18 g of Succinic Acid (10 mmol) in 20 mL of ultrapure water. Sonicate until fully dissolved.
-
Addition: Dropwise add 0.67 mL of Ethylenediamine (10 mmol) to the solution under magnetic stirring.
-
Critical Checkpoint: The reaction is exothermic. The solution should remain clear. If turbidity occurs, check water purity or glassware cleanliness.
-
pH Validation: Measure pH.[1][2] It should be approximately neutral to slightly basic (pH 7.5–8.5) due to salt formation.[3] If pH < 6, amine content is insufficient.
-
-
Degassing: Stir for 10 minutes and purge with Nitrogen gas for 5 minutes to remove dissolved oxygen (prevents uncontrolled oxidation).
Phase B: Hydrothermal Synthesis 4. Transfer: Transfer the clear solution into the Teflon liner. Fill to max 70% capacity. 5. Reaction: Seal the autoclave and place it in a pre-heated oven at 180°C . 6. Duration: Maintain temperature for 6 hours .
- Note: Longer times (12h) yield larger particles with red-shifted emission; shorter times (4h) yield smaller, blue-emitting particles.
- Cooling: Allow the autoclave to cool naturally to room temperature. Do not force cool (water bath), as this affects surface state passivation.
Phase C: Purification & Isolation 8. Filtration: Filter the resulting dark brown solution through a 0.22 µm syringe filter to remove large carbon aggregates. 9. Dialysis: Transfer filtrate to a dialysis bag (1000 Da MWCO). Dialyze against ultrapure water for 24 hours, changing water every 6 hours.
- Validation: The dialysis is complete when the external water shows zero fluorescence under a handheld UV lamp (365 nm).
- Drying: Lyophilize (freeze-dry) the purified solution to obtain a solid brown powder.
Diagram 2: Experimental Workflow
Caption: Step-by-step workflow for the synthesis of N-CQDs ensuring purity and reproducibility.
Characterization & Quality Control
To ensure the synthesized materials meet the standards for drug development applications, the following parameters must be verified.
Table 1: Critical Quality Attributes (CQAs) for N-CQDs
| Parameter | Method | Acceptance Criteria | Scientific Rationale |
| Particle Size | TEM / DLS | 2 – 8 nm (Monodisperse) | Small size ensures renal clearance (<5.5 nm) and cellular uptake. |
| Zeta Potential | ELS | -15 to -30 mV | Indicates surface carboxyl groups (from succinic acid), ensuring colloidal stability. |
| Quantum Yield (QY) | Fluorescence Spectroscopy | > 40% (ref. Quinine Sulfate) | High QY is essential for low-concentration bioimaging. |
| Chemical Structure | FTIR | Peaks: 1650 cm⁻¹ (C=O), 1560 cm⁻¹ (N-H) | Confirms the formation of amide linkages and successful N-doping. |
| Fluorescence | UV Lamp (365 nm) | Bright Blue/Cyan Emission | Visual confirmation of bandgap formation. |
Troubleshooting & "Self-Validating" Checks
-
Issue: Low Fluorescence Intensity.
-
Cause: Incomplete carbonization or oxidation.
-
Fix: Increase temperature to 200°C or purge precursors more thoroughly with Nitrogen.
-
-
Issue: Product is insoluble or precipitates.
-
Cause: Over-carbonization (graphitization).
-
Fix: Reduce reaction time or temperature. Ensure 1:1 molar ratio is precise; excess acid can lead to cross-linking instability.
-
-
Issue: pH Drift.
-
Validation: If the final product pH is highly acidic (<4), dialysis was insufficient. Continue dialysis until neutral.
-
Secondary Application: Metal Oxide Template (Brief)
Context: For researchers developing magnetic drug carriers, EDS can serve as a morphology-directing agent.
-
Protocol Modification: Mix Fe(NO₃)₃ and EDS solution (1:2 molar ratio). The succinate groups chelate Fe³⁺ ions.
-
Process: Hydrothermal treatment at 200°C yields Fe₃O₄ nanoparticles where the EDS prevents agglomeration, resulting in uniform magnetic spheres.
References
-
Zhu, S., et al. (2013). "Highly Photoluminescent Carbon Dots for Multicolor Patterning, Sensors, and Bioimaging."[4][5] Angewandte Chemie International Edition. Link
-
Qu, D., et al. (2014). "Formation Mechanism and Optimization of Highly Luminescent N-Doped Graphene Quantum Dots." Scientific Reports. Link
-
Reckmeier, C. J., et al. (2016). "Luminescent Carbon Dots: Bottom-Up Fabrication, Properties, and Applications."[4] Chemistry of Materials. Link
- Holbrook, R. D., et al. (2010). "Ethylenediamine-N,N'-disuccinic acid (EDDS) as a complexing agent for the synthesis of metal oxide nanoparticles." Journal of Nanoparticle Research.
-
Ding, H., et al. (2016). "Full-Color Light-Emitting Carbon Dots with a Surface-State-Controlled Luminescence Mechanism." ACS Nano. Link
(Note: The synthesis described aligns with the general "Amine-Acid" hydrothermal route extensively validated in the cited literature.)
Sources
- 1. Ethylenediamine functionalized carbon nanoparticles: synthesis, characterization, and evaluation for cadmium removal from water - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. US5731468A - Preparation of disodium ethylenediamine-N,N'-disuccinate - Google Patents [patents.google.com]
- 3. US5554791A - Process for producing [S,S]-ethylenediamine-N,N'-disuccinic acid - Google Patents [patents.google.com]
- 4. mdpi.com [mdpi.com]
- 5. Luminescent Carbon Dots Synthesized by the Laser Ablation of Graphite in Polyethylenimine and Ethylenediamine | MDPI [mdpi.com]
Correlative Surface Analysis: Integrating EIS and EDS for Mild Steel Corrosion Assessment
Application Note: AN-Cor-042
Executive Summary
This Application Note details a rigorous protocol for characterizing mild steel corrosion and inhibitor efficacy by coupling Electrochemical Impedance Spectroscopy (EIS) with Energy Dispersive X-Ray Spectroscopy (EDS) . While EIS provides high-fidelity kinetic data regarding charge transfer resistance (
Theoretical Framework & Synergistic Logic
The Knowledge Gap
In drug development and inhibitor screening, a common failure mode is relying solely on electrochemical data. A high impedance modulus (
-
Scenario A: High impedance due to a stable, adsorbed organic inhibitor film (Desired).
-
Scenario B: High impedance due to a thick, brittle oxide layer that will eventually crack (Undesired).
EIS measures the system's resistance to current flow (kinetics).
EDS measures the elemental composition of the surface layers (chemistry).
Synergy: Correlating
Experimental Protocol
Sample Preparation (Critical Path)
Data scatter in mild steel analysis is predominantly caused by inconsistent surface preparation.
-
Substrate: Mild Steel (e.g., AISI 1018 or UNS G10180).
-
Grinding: Wet grind using SiC papers sequentially: 240, 400, and 600 grit.
-
Why: 600 grit provides a reproducible surface roughness (
) sufficient for inhibitor adsorption without inducing excessive capillary effects found in mirror polishes.
-
-
Cleaning: Ultrasonic bath in ethanol (5 mins)
Acetone rinse Warm air dry.-
Caution: Avoid chlorinated solvents which can induce pitting.
-
Electrochemical Cell Setup
-
Cell Type: Standard 3-electrode glass cell (ASTM G5 compliant).
-
Working Electrode (WE): Mild steel (exposed area
). -
Counter Electrode (CE): Platinum mesh or Graphite rod (Surface area
WE to prevent CE polarization). -
Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Ag/AgCl. Use a Luggin capillary bridge to minimize Ohmic drop (
).
EIS Acquisition Parameters
Perform Open Circuit Potential (OCP) monitoring for 30–60 minutes until stability (
| Parameter | Setting | Rationale |
| Frequency Range | High freq captures solution resistance ( | |
| AC Amplitude | Ensures linear response (system stays in steady-state). | |
| Points/Decade | 10 | Sufficient resolution for circuit fitting without excessive test duration. |
| DC Bias | 0 V vs. OCP | Measurements must be at the corrosion potential ( |
Post-Test Surface Analysis (EDS Workflow)
-
Extraction: Remove WE immediately after EIS completion.
-
Rinsing: Gently dip in deionized water once.
-
Critical: Do NOT use ultrasonic cleaning or vigorous washing. You want to analyze the adsorbed film/corrosion product, not the bare metal.
-
-
Drying: Store in a vacuum desiccator. Rapid drying prevents "flash rusting" (atmospheric oxidation) which confounds oxygen signals.
-
SEM/EDS Settings:
-
Accelerating Voltage: 10–15 kV. (Lower voltage reduces interaction depth to focus on surface films rather than the bulk steel substrate).
-
Workflow Visualization
Figure 1: Integrated workflow ensuring the electrochemical state is preserved for chemical analysis.
Data Analysis & Interpretation
Equivalent Circuit Modeling (ECM)
For mild steel in acid/saline media, the standard Randles circuit is often insufficient due to surface heterogeneity. Use a Constant Phase Element (CPE) instead of a pure capacitor.
Circuit:
- (Solution Resistance): High frequency intercept.[1][2]
-
(CPE): Represents the double layer. Defined by admittance
and exponent . If , surface is smooth; if , surface is rough/porous. - (Charge Transfer Resistance): The diameter of the Nyquist semicircle.[3] Inversely proportional to corrosion rate.
Correlating EDS with EIS
The validation step involves mapping the chemical species to the circuit elements.
| EIS Observation | EDS Target Element | Interpretation |
| Increased | N, S, P (if organic inhibitor used) | Inhibitor adsorption blocks active sites. |
| Increased | O, Fe (high ratio) | Passivation or thick oxide layer formation. |
| Warburg Impedance (Tail) | Cl, Na (thick crust) | Diffusion control through a porous salt film. |
| Decreased | C (Carbon enrichment) | Displacement of water molecules by organic inhibitor (lower dielectric constant). |
Mechanistic Diagram
Figure 2: Mapping physical corrosion events to electrical circuit elements.
Validation: The Kramers-Kronig Transform
Before accepting any EIS data, you must validate linearity and stability.
-
Perform a Kramers-Kronig (KK) transform on the raw data.
-
Calculate the "Pseudo-Chi-Squared" (
) value between the experimental data and the KK fit. -
Pass Criteria:
.-
Failure Mode: If low-frequency data deviates significantly, the system is drifting (unstable OCP) or non-linear (amplitude too high). Discard data and repeat.
-
References
-
ASTM International. (2023). ASTM G106-89(2023) Standard Practice for Verification of Algorithm and Equipment for Electrochemical Impedance Measurements. West Conshohocken, PA.[1][4] [Link]
-
ASTM International. (2021). ASTM G1-03(2021) Standard Practice for Preparing, Cleaning, and Evaluating Corrosion Test Specimens.[4] West Conshohocken, PA.[1][4] [Link]
-
Orazem, M. E., & Tribollet, B. (2008). Electrochemical Impedance Spectroscopy.[1][5][6] Wiley.[7] (Seminal text on circuit modeling and KK transforms).
- Mansfeld, F. (1990). Electrochemical Impedance Spectroscopy (EIS) as a new tool for investigating methods of corrosion protection. Electrochimica Acta, 35(10), 1533-1544.
-
Goldstein, J. I., et al. (2017). Scanning Electron Microscopy and X-ray Microanalysis.[8] Springer. (Reference for EDS interaction volumes).
Sources
- 1. scribd.com [scribd.com]
- 2. DSpace [bradscholars.brad.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Electrochemical Impedance Spectroscopy (EIS) Testing - Charter Coating [chartercoating.com]
- 6. chemrevlett.com [chemrevlett.com]
- 7. alspi.com [alspi.com]
- 8. phi.com [phi.com]
Advanced Hydrothermal Protocols for Ethylenediamine Succinate (EDS) Systems
Introduction: The Supramolecular Advantage
In the landscape of hydrothermal synthesis, Ethylenediamine Succinate (EDS) represents more than a simple reagent mixture; it acts as a pivotal supramolecular intermediate. Formed via the proton-transfer reaction between ethylenediamine (EDA) and succinic acid (SA), this salt system serves two critical functions in modern materials science:
-
High-Efficiency Precursor for N-Doped Carbon Quantum Dots (N-CQDs): The EDS salt provides a pre-organized molecular skeleton where the amine (N-source) and carboxyl (C-source) groups are ionically bonded.[1] Upon hydrothermal treatment, this proximity facilitates rapid dehydration into polyamides, followed by carbonization into highly fluorescent, nitrogen-rich graphitic structures.
-
Structure-Directing Agent (SDA): In the synthesis of metal oxides and Metal-Organic Frameworks (MOFs), EDS acts as a pH buffer and a morphology regulator, controlling crystal facet growth through selective adsorption.[1]
This guide details the protocols for synthesizing EDS-derived N-CQDs (for bio-imaging/drug delivery) and utilizing EDS in morphology-controlled crystallization.[1]
Protocol A: Synthesis of Ultra-Bright N-Doped Carbon Quantum Dots (N-CQDs)
Application: Bio-imaging probes, pH sensors, and drug delivery vectors.[2] Mechanism: The synthesis relies on the "bottom-up" carbonization of the EDS supramolecular salt. The molar ratio of EDA to Succinic Acid is the critical variable determining the Nitrogen doping level and Quantum Yield (QY).
Reagents & Equipment
-
Precursors: Ethylenediamine (EDA, >99%), Succinic Acid (SA, ACS Grade).[1]
-
Solvent: Deionized Water (18.2 MΩ[1]·cm).
-
Equipment: Teflon-lined Stainless Steel Autoclave (50 mL or 100 mL), Centrifuge (12,000 rpm), Dialysis Membrane (MWCO 1000 Da).[1]
Step-by-Step Methodology
Step 1: In Situ EDS Salt Formation (The "Pre-Organization" Phase)[1]
-
Rationale: Mixing reactants directly in the autoclave often leads to heterogeneous carbonization.[1] Pre-forming the salt ensures stoichiometric homogeneity.[1]
-
Procedure:
-
Dissolve 1.18 g of Succinic Acid (10 mmol) in 30 mL of deionized water. Sonicate until fully dissolved.
-
Dropwise add 0.67 mL of Ethylenediamine (10 mmol) to the solution under vigorous stirring.
-
Observation: The solution will warm slightly due to the exothermic acid-base reaction, forming the this compound salt (
).[1] -
Stir for 30 minutes to ensure a complete supramolecular network formation.
-
Step 2: Hydrothermal Carbonization[1]
-
Procedure:
-
Transfer the clear precursor solution into a Teflon-lined autoclave.[1] Fill factor must be 60-70% .
-
Seal and place in an oven.
-
Critical Parameter: Heat at 200°C for 6 hours .
-
Causality: Temperatures <180°C result in incomplete carbonization (molecular fluorophores dominate, low stability).[1] Temperatures >220°C cause excessive graphitization, reducing solubility.[1]
-
Step 3: Purification & Fractionation[1]
-
Procedure:
-
Cool the autoclave naturally to room temperature.[1] The solution will appear dark brown.[1]
-
Centrifuge at 12,000 rpm for 15 minutes to remove large bulk carbon particles. Collect the supernatant.
-
Dialyze the supernatant against deionized water for 24 hours (change water every 6 hours) to remove unreacted small molecules.
-
Freeze-dry the purified solution to obtain solid N-CQDs.[1]
-
Data & Validation Standards
| Parameter | Optimal Value | Effect of Deviation |
| Molar Ratio (EDA:SA) | 1:1 | 1:2 (Acidic): Lower QY, blue-shift emission.[1] 2:1 (Basic): Higher N-doping, red-shift, but higher toxicity.[1] |
| Temperature | 200°C | <180°C: Low carbonization, unstable fluorescence. >220°C: Aggregation, loss of surface functional groups.[1] |
| Time | 6 Hours | <4h: Incomplete reaction. >10h: Quantum yield plateaus or decreases due to surface defect annealing.[1] |
| Quantum Yield (QY) | ~60-70% | High QY indicates successful N-doping into the graphitic lattice.[1] |
Protocol B: EDS-Mediated Morphology Control (ZnS Nanostructures)
Application: Photocatalysis and semiconductor drug carriers.[1]
Mechanism: EDS acts as a capping agent.[1] The succinate anion binds to metal cations (
Methodology
-
Precursor Mix: Dissolve
and Thiourea (S source) in water.[1] -
EDS Addition: Add pre-formed EDS solution (from Protocol A, Step 1) to the metal solution. Ratio of Zn:EDS should be 1:0.5.[1]
-
Hydrothermal Treatment: 160°C for 12 hours.
-
Result: The EDS directs the growth of ZnS into hierarchical microspheres rather than random aggregates, significantly increasing surface area for drug loading.
Visualizing the Mechanism
The following diagrams illustrate the workflow and the chemical transformation logic.
Synthesis Workflow
Figure 1: End-to-end workflow for converting raw precursors into functional N-CQDs via the EDS salt intermediate.[1]
Chemical Transformation Logic
Figure 2: Mechanistic pathway from ionic salt formation to the final graphitic structure.[1]
Critical Analysis & Troubleshooting (Expert Insights)
The "Black Dot" Problem
Symptom: The product is a black precipitate with no fluorescence. Cause: Over-carbonization.[1] The temperature was likely too high (>220°C) or the time too long (>10h).[1] Solution: Reduce temperature to 180°C. Ensure the autoclave is sealed correctly; solvent loss leads to concentration spikes and aggregation.
Low Quantum Yield (QY)
Symptom: Weak blue emission.[1] Cause: Insufficient Nitrogen doping or surface defects.[1] Solution:
-
Check Precursor Ratio: Ensure the EDA:SA ratio is at least 1:1. Excess acid (SA) reduces N-doping efficiency.[1]
-
Oxygen Content: Do not purge with Nitrogen before synthesis. Dissolved oxygen aids in forming surface hydroxyls/carboxyls that stabilize the dots and enhance emission via surface state mechanisms.[1]
Reproducibility in Drug Loading
Issue: Batch-to-batch variation in drug loading capacity (e.g., Doxorubicin). Insight: This is often due to inconsistent surface charge (Zeta potential).[1] Control: Measure the pH of the final EDS precursor solution before autoclaving. It should be consistently pH ~6.5-7.0 (for 1:1 ratio).[1] Deviations here alter the final surface functional group ratio (-COOH vs -NH2).[1]
References
-
Zhu, S., et al. (2013).[1] "The photoluminescence mechanism in carbon dots (graphene quantum dots, carbon nanodots, and polymer dots): current state and future perspective." Nano Research. [1]
-
Qu, S., et al. (2016).[1][3] "A biocompatible fluorescent ink based on water-soluble luminescent carbon nanodots."[1] Angewandte Chemie. [1]
-
Sun, Y., et al. (2015).[1] "One-step hydrothermal synthesis of nitrogen-doped carbon dots from ethylenediamine and succinic acid for sensitive detection of Fe3+." RSC Advances.
-
Wang, Y., et al. (2019).[1] "Carbon dots as a new class of nanoprobes for bioimaging." Journal of Materials Chemistry B.
-
Ding, H., et al. (2016).[1] "Full-Color Light-Emitting Carbon Dots with a Surface-State-Controlled Luminescence Mechanism." ACS Nano.[1] [1]
Sources
Application Note: Energy Dispersive X-ray Spectroscopy (EDS) in Supramolecular Self-Assembly
[1]
Executive Summary
In the field of supramolecular chemistry, where non-covalent interactions drive the formation of complex architectures (e.g., Metal-Organic Frameworks (MOFs), metallacycles, and peptide amphiphiles), Energy Dispersive X-ray Spectroscopy (EDS) serves a dual purpose. It acts as a structural validator —confirming the stoichiometric incorporation of metal nodes—and a spatial verifier for guest encapsulation in drug delivery systems.
However, supramolecular materials present unique challenges: they are often beam-sensitive, electrically insulating, and composed primarily of light elements (C, H, N, O) with trace metal centers. Standard metallurgical EDS protocols (20 kV, high current) will destroy these samples and yield artifact-heavy data.
This guide outlines optimized workflows for Low-Voltage EDS and Cryo-EDS , specifically designed to preserve the integrity of self-assembled soft matter while extracting quantitative elemental data.
Critical Technical Framework: The "Soft Matter" Paradox
To analyze supramolecular assemblies, one must navigate the trade-off between Spatial Resolution and Spectral Signal .
The Interaction Volume Challenge
In bulk supramolecular samples (e.g., dried hydrogels or MOF crystals), the electron beam penetrates deep into the material, generating X-rays from a volume much larger than the spot size.
-
High Voltage (>15 kV): Excites high-energy lines (e.g., Zn K
) but creates a massive interaction volume (2–5 m), destroying spatial resolution for core-shell structures. -
Low Voltage (<5 kV): Shrinks the interaction volume (improving surface sensitivity) but may fail to excite K-lines of transition metals, forcing reliance on L- or M-lines which are prone to overlap.
Beam Damage & Drift
Organic linkers (ligands) degrade under high electron flux. This mass loss causes the physical sample to shrink during acquisition, leading to "smearing" in elemental maps.
-
Solution: Use Drift Correction (software-based image realignment) and Low Dose acquisition modes.
Visualizing the Workflow
The following diagram illustrates the decision matrix for selecting the correct EDS mode based on the supramolecular assembly type.
Figure 1: Decision matrix for EDS analysis of supramolecular materials. Harder crystalline assemblies allow for conductive coating, while soft hydrated assemblies require Cryo or Low-Vacuum approaches to prevent collapse.
Protocol A: Stoichiometric Verification of Metallosupramolecular Assemblies
Objective: Confirm the Metal-to-Ligand ratio in a newly synthesized Metal-Organic Framework (MOF) or discrete metallacage (e.g., Pd
Sample Preparation
-
Washing: Ensure rigorous solvent exchange (e.g., with ethanol or acetone) to remove non-coordinated metal salts. Causality: Trapped unreacted salts will artificially inflate the metal count, invalidating the stoichiometry.
-
Mounting: Dispersion on a silicon wafer is preferred over carbon tape to avoid background Carbon signals that skew C:Metal ratios.
-
Coating: Sputter coat with 1–2 nm of Iridium (Ir) or Osmium (Os) .
-
Why not Carbon? You cannot quantify the organic linker's Carbon content if you coat with Carbon.
-
Why not Gold? Au M-lines often overlap with P, S, or other light elements critical to the ligand.
-
Acquisition Parameters[2]
-
Accelerating Voltage (HV): 10 kV.
-
Reasoning: Sufficient to excite L-lines of transition metals (Pd, Pt, Ru) and K-lines of lighter metals (Fe, Cu, Zn) without excessive beam penetration.
-
-
Beam Current: Low (~100 pA) to minimize thermal damage.
-
Dead Time: Maintain 20–40%.
The Self-Validating Step (Quality Control)
Before accepting the data, perform the "Formula Check" :
-
Calculate the theoretical Weight % (wt%) of the metal in your target structure.
-
Compare with the EDS experimental wt%.
-
Validation Rule: If the experimental Metal wt% deviates by >10% from theory, check the Oxygen signal .
-
High Oxygen? Likely hydrolysis or trapped solvent (H₂O/DMF).
-
High Chlorine/Counter-ion? Incomplete assembly or salt contamination.
-
Data Presentation Example:
| Element | Line | Experimental (wt%) | Theoretical (wt%) | Deviation | Status |
| Pd | L | 18.4 | 19.1 | -3.6% | Pass |
| C | K | 62.1 | 60.5 | +2.6% | Pass |
| N | K | 8.2 | 8.5 | -3.5% | Pass |
| Cl | K | 0.5 | 0.0 | N/A | Trace Impurity |
Protocol B: Mapping Guest Encapsulation (Drug Delivery)
Objective: Prove that a drug (Guest) is physically located inside a supramolecular host (e.g., a core-shell nanoparticle or liposome), not just adsorbed on the surface.
Methodology: The Line Scan
Mapping the entire area often dilutes the signal of trace drugs. A Line Scan provides a cross-sectional profile of elemental intensity.
Experimental Steps
-
Target Selection: Identify a discrete, isolated assembly (nanosphere/fiber).
-
Element Tagging:
-
Host: Tag a structural element (e.g., Si for silica shell, Fe for MOF shell).
-
Guest: Tag a unique heteroatom in the drug (e.g., S , P , F , or Br ). Note: If the drug is purely C/H/O, it is indistinguishable from the organic host by EDS. You must chemically tag the drug with a heavy atom (e.g., bromination) for this assay.
-
-
Acquisition: Draw a line vector across the center of the particle. Collect X-ray counts for 120–300 seconds with Drift Correction active .
Interpretation Logic (Self-Validating)
-
Encapsulation: The Guest signal (e.g., Sulfur) peak aligns with the center of the Host signal width.
-
Surface Adsorption: The Guest signal shows two peaks at the edges of the Host signal (the "railway track" effect).
-
Phase Separation: The Guest signal is spatially distinct from the Host signal.
Figure 2: Logic flow for interpreting EDS Line Scan data in drug delivery applications. The spatial correlation of the 'Guest' signal relative to the 'Host' geometry determines the encapsulation state.
Troubleshooting & Artifact Management
The "Sum Peak" Trap
In high-count-rate analysis of metallosupramolecular cages, you may see "ghost peaks."
-
Scenario: You are analyzing a Magnesium-containing assembly (Mg K
= 1.25 keV). -
Artifact: If the detector is flooded, two Mg photons enter simultaneously, registering as a single event at 2.50 keV. This mimics Chlorine (Cl K
= 2.62 keV) or Lead (Pb M = 2.34 keV). -
Fix: Check the Dead Time . If >50%, lower the beam current. If the "Cl" peak disappears, it was a sum peak artifact.
Carbon Coating Interference
For organic assemblies, Carbon coating is standard but problematic.
-
Problem: The coating adds a variable amount of C signal, making C:Metal stoichiometry impossible to calculate accurately.
-
Expert Tip: Use Variable Pressure (VP) or Low Vacuum (LV) Mode (10–30 Pa water vapor) instead of coating. This neutralizes charge using gas ionization, allowing direct observation of the uncoated, insulating supramolecular structure.
References
-
Gauvin, R., & Brodusch, N. (2025). Low Voltage STEM for High-Resolution EDS and EELS. ScienceOpen. Retrieved from [Link]
-
Wang, Z., et al. (2022). Energy dispersive X-ray spectroscopy of atomically thin semiconductors. arXiv. Retrieved from [Link]
-
Advanced MicroAnalytical. (n.d.). EDS/Elemental Mapping. Retrieved from [Link]
-
Oxford Instruments. (2022). Energy Dispersive Spectroscopy (EDS/EDX) Elemental Mapping using AZtecLive. YouTube. Retrieved from [Link]
-
JEOL Ltd. (n.d.). Elemental mapping (EDS) | Glossary. Retrieved from [Link]
-
National Institutes of Health (NIH). (2016). Energy Dispersive X-ray Tomography for 3D Elemental Mapping of Individual Nanoparticles. Retrieved from [Link]
-
MDPI. (2026). Mechanism and Performance of Melamine-Based Metal-Free Organic Polymers. Retrieved from [Link]
-
MyScope. (n.d.). Limitations of quantitative analysis - EDS. Retrieved from [Link]
-
Royal Society of Chemistry. (2023). Controllable hierarchical self-assembly: systematic study forming metallosupramolecular frameworks. Materials Horizons. Retrieved from [Link]
Troubleshooting & Optimization
Optimizing pH levels for ethylenediamine succinate corrosion inhibition
To: Technical Operations Team & Research Staff From: Senior Application Scientist, Materials Compatibility Division Subject: Technical Guide: pH Optimization for Ethylenediamine Succinate (EDS) Corrosion Inhibition
Executive Summary & Scope
System: this compound (EDS) / Ethylenediamine-N,N'-disuccinic acid (EDDS). Application: Green corrosion inhibition for carbon steel, stainless steel, and pharmaceutical processing equipment. Core Challenge: EDS acts as a "double-edged sword." Depending on pH and speciation, it functions either as a corrosion inhibitor (forming a protective surface film) or a corrosion accelerator (acting as a chelant that strips protective oxide layers).
This guide provides the diagnostic logic to keep your system in the Inhibition Zone and out of the Dissolution Zone .
The Mechanism: The pH-Efficiency Nexus
To troubleshoot, you must understand the "Switching Mechanism." EDS inhibition is governed by the competition between surface adsorption (protection) and metal-ligand solubility (corrosion).
The Speciation Logic
EDS (
-
Low pH (< 4.0): The molecule is fully protonated (
or ).-
Behavior: Weak chelation. The amine groups are cationic (
), potentially offering electrostatic adsorption to cathodic sites, but the protective film is unstable. -
Risk: Acid attack dominates; EDS fails to protect.
-
-
Target pH (6.0 – 9.0): The molecule is partially deprotonated (
or ).-
Behavior:Optimal Inhibition. The carboxylate groups (
) and amine nitrogens chemically bond (chemisorb) to surface iron ( ), forming an insoluble, dense organometallic film that blocks corrosive ions ( , ).
-
-
High pH (> 10.0): The molecule is fully deprotonated (
).-
Behavior:Desorption/Competition. Hydroxyl ions (
) compete for the surface. More critically, the Fe-EDS complex may become highly soluble, lifting off the surface and accelerating metal loss (chelant corrosion).
-
Figure 1: The pH-dependent switching mechanism of EDS. Note the critical transition from adsorption (inhibition) to soluble complexation (acceleration) at high pH.
Troubleshooting Guide
Scenario A: "Inhibition efficiency dropped suddenly after pH adjustment."
Diagnosis: You likely crossed the Isoelectric Boundary or the Solubility Limit .
| Observation | Probable Cause | Corrective Action |
| pH shifted < 4.0 | Protonation Blockade. The amine nitrogens are protonated ( | Buffer Up. Adjust pH to 6.5–7.5 using NaOH or Morpholine. Do not use ammonia if copper alloys are present (stress cracking risk). |
| pH shifted > 10.0 | Chelant Stripping. The EDS is now acting as a cleaning agent, dissolving the iron oxide layer rather than preserving it. | Buffer Down. Adjust pH to < 9.0 using Sulfuric or Phosphoric acid. Add Synergist: Add |
| Turbidity/Precipitate | Salt Formation. At neutral pH, if concentration is high (>1000 ppm), Fe-EDS complexes may precipitate in bulk rather than on the surface. | Reduce Concentration. EDS is often effective at low concentrations (10–100 ppm). Excess leads to bulk precipitation. |
Scenario B: "Pitting corrosion is observed despite EDS presence."
Diagnosis: Localized breakdown of the protective film, often due to Anodic/Cathodic Imbalance .
-
The Issue: EDS is a mixed-type inhibitor (affects both anodic dissolution and cathodic hydrogen evolution) [2, 5]. If the pH is such that the film is porous, aggressive anions (Chlorides) will penetrate.
-
The Fix:
-
Check Chloride/EDS Ratio: If
is high (>0.1 M), increase EDS concentration. -
Verify pH Stability: Fluctuating pH causes film desorption/readsorption cycles, creating pits. Use a stable buffer (e.g., Borate or Phosphate) to lock pH.
-
Scenario C: "The solution turned violet/brown."
Diagnosis: Iron Complexation.
-
Meaning: You are generating soluble
-EDS complexes. This confirms the molecule is sequestering iron from the surface (corrosion is active). -
Action: This is a "Red Alert." Your system is in the Chelant Corrosion mode. Immediately adjust pH to the neutral range and consider adding a secondary film former (e.g., fatty amines or silicates) to seal the surface.
Experimental Validation Protocols
To validate the optimal pH for your specific alloy/EDS formulation, follow this self-validating workflow.
Protocol: Electrochemical Impedance Spectroscopy (EIS) pH Sweep
Objective: Determine the pH resulting in maximum Charge Transfer Resistance (
-
Preparation:
-
Working Electrode: Carbon Steel (polished to 1200 grit).
-
Electrolyte: 3.5% NaCl + 200 ppm EDS.
-
pH Points: 3.0, 5.0, 7.0, 9.0, 11.0.
-
-
Procedure:
-
Allow Open Circuit Potential (OCP) to stabilize (30 mins).
-
Perform EIS: Frequency range
to , amplitude .
-
-
Analysis (Nyquist Plot):
-
Look for the largest semi-circle diameter.
-
Calculation: Inhibition Efficiency (
).
-
-
Success Criteria:
- indicates a stable film.
-
If
decreases at high pH, you have confirmed chelant stripping.
Protocol: Weight Loss (Gravimetric) Verification
Objective: Confirm long-term stability (72 hours).
-
Coupons: Pre-weighed Carbon Steel coupons.
-
Solution: Test solution at determined "Optimal pH" vs "Drift pH" (e.g., pH 7 vs pH 5).
-
Calculation:
-
Corrosion Rate (
) = -
Where
=weight loss (mg), =density, =area, =time.
-
-
Interpretation:
-
If Weight Loss is high but EIS was good: The film is unstable over time (desorbs). Add a cross-linker (e.g., Iodide ions) to stabilize adsorption.
-
FAQ: Expert Insights
Q: Can I use EDS with Aluminum alloys? A: Caution required. Aluminum is amphoteric. While EDS can inhibit Al corrosion at pH 5-7, at pH > 8.5, Aluminum dissolves rapidly as aluminate. EDS cannot stop alkaline attack on Aluminum. Keep pH strictly neutral.
Q: Why do some papers suggest adding Zinc (
Q: Is "this compound" the same as EDDS? A: Chemically, they are related but distinct in sourcing. EDDS ([S,S]-ethylenediamine-N,N'-disuccinic acid) is the specific biodegradable isomer used in high-end corrosion inhibitors. "this compound" may refer to the simple salt (EDA + Succinic Acid). EDDS is far superior due to its specific stereochemistry that fits the metal lattice better than the loose salt association [1, 5].
References
-
Hollingsworth, J. et al. (2022). Sodium Succinate as a Corrosion Inhibitor for Carbon Steel Rebars in Simulated Concrete Pore Solution. MDPI. Link
-
Author Unavailable. (2025). Inhibitor effect of succinic acid on the corrosion resistance of mild steel: Electrochemical, gravimetric and optical microscopic studies. ResearchGate. Link
-
International Science Community Association. (2011). Corrosion Inhibition of Carbon steel by Succinic acid – Zn system. ISCA. Link
-
IISTE. (2014). The Inhibition Effect of Succinic Acid on Corrosion of Low Carbon Steel in Hydrochloric Acid. IISTE. Link
-
ResearchGate. (2025). Synergy effect between layer double hydroxide (LDH) and EDDS for corrosion inhibition of carbon steel. ResearchGate. Link
Sources
Reducing defects in ethylenediamine succinate crystal growth
Topic: Reducing Defects in Ethylenediamine Succinate (EDS) Single Crystals Role: Senior Application Scientist
Introduction: The EDS Growth Challenge
Welcome to the Technical Support Center for this compound (EDS) crystal growth. Whether you are growing EDS for nonlinear optical (NLO) applications or pharmaceutical salt screening, you are likely encountering the specific challenges inherent to organic amine-carboxylate salts .
Unlike robust inorganic crystals, EDS is held together by hydrogen bonds and van der Waals forces. This makes it highly susceptible to solvent inclusions (mother liquor entrapment) , striations , and thermal shock cracking .
This guide does not just list steps; it provides a self-validating troubleshooting system to isolate and eliminate the root causes of these defects.
Module 1: Pre-Growth Validation (The Foundation)
Before troubleshooting the growth phase, you must validate your starting material. 80% of growth defects originate here.
Synthesis & Stoichiometry
The Problem: Excess ethylenediamine (EDA) or succinic acid creates a non-stoichiometric boundary layer, leading to "veils" or opaque regions.
-
Protocol:
-
Molar Ratio: Use a strict 1:1 molar ratio .
-
Ethylenediamine (MW: 60.1 g/mol )
-
Succinic Acid (MW: 118.09 g/mol )
-
-
Solvent: Deionized water (18.2 MΩ·cm) is standard. If solubility is too high (>50g/100ml), use a Water:Ethanol (3:1) binary solvent to moderate it.
-
pH Check: The pH of the saturated solution should be neutral to slightly acidic (approx. pH 6.5–7.0). If pH drifts >7.5, free amine may incorporate, causing yellowing.
-
The Solubility Map (Critical Step)
You cannot grow defect-free crystals without a precise solubility curve. If you rely on literature values from similar salts (like Urea Succinic Acid) without verification, you risk supersaturation spikes .
Action: Generate your own solubility curve using the Gravimetric Method .
| Temperature (°C) | Solubility ( g/100ml water) Representative Trend | Status |
| 30 | ~35.0 | Undersaturated |
| 35 | ~42.5 | Metastable Zone (Ideal) |
| 40 | ~51.0 | Saturation Point |
| 45 | ~62.0 | Supersaturated |
Note: These values follow the general positive coefficient trend of amine-succinate salts. You must validate the exact grams for your specific batch.
Module 2: Troubleshooting Defects (Diagnostic Guide)
This section addresses the specific morphology issues reported in EDS and similar organic NLO crystals.
Issue A: Liquid Inclusions (Mother Liquor Entrapment)
Symptom: Macroscopic bubbles or "channels" of liquid visible inside the crystal.
Mechanism: The growth rate (
Troubleshooting Protocol:
-
Check Stirring: Is your solution stagnant?
-
Fix: Introduce reversible rotation (30 RPM, reversing every 2 minutes). This thins the boundary layer and prevents "bunching" of solute.
-
-
Reduce Cooling Rate:
-
Standard: 0.5°C/day.
-
Correction: Reduce to 0.1°C/day in the initial phase.
-
-
Viscosity Check: If using high concentrations, the solution may be too viscous.
-
Fix: Increase temperature baseline (grow at 45°C instead of 30°C) to lower viscosity, or switch to a mixed solvent (Water/Ethanol).
-
Issue B: Striations (Layering Lines)
Symptom: Visible lines parallel to the growth face; loss of optical transparency.
Mechanism: Fluctuations in temperature (
Troubleshooting Protocol:
-
Thermal Stability: Ensure your water bath stability is better than ±0.01°C . Standard laboratory baths (±0.1°C) are often insufficient for high-quality organic crystals.
-
Vibration Isolation: Are pumps or stirrers vibrating the vessel?
-
Fix: Decouple the motor from the platform or use a magnetic floater.
-
Issue C: Parasitic Nucleation (Spurious Crystals)
Symptom: Tiny crystals forming on the bottom of the jar or attached to the main crystal. Mechanism: Heterogeneous nucleation sites (dust) or "spikes" in supersaturation.
Troubleshooting Protocol:
-
Filtration: You must filter the solution through a 0.22 µm membrane before growth.
-
Overheating: Superheat the solution by +5°C above saturation temperature for 2 hours before starting the growth program. This dissolves microscopic "embryo" clusters.
Module 3: Visualization of Defect Logic
The following diagram illustrates the decision-making process for diagnosing EDS crystal defects.
Caption: Diagnostic logic flow for isolating the root cause of common defects in EDS crystal growth.
Module 4: Post-Growth Characterization
Once you have harvested the crystal, you must validate its quality using the following hierarchy.
| Method | Purpose | Acceptance Criteria |
| Visual Inspection | Initial screening | No visible cracks, veils, or yellowing. |
| He-Ne Laser Scattering | Internal defect mapping | Beam passes without scattering (Tyndall effect). |
| Single Crystal XRD | Structural confirmation | Sharp Bragg peaks; confirm Monoclinic/Orthorhombic phase. |
| UV-Vis-NIR | Optical transparency | Cut-off wavelength < 300nm; >80% transmission. |
Frequently Asked Questions (FAQ)
Q1: My EDS crystal turns yellow after a few weeks. Why? A: This is likely due to the oxidation of unreacted ethylenediamine trapped in the lattice or surface adsorption.
-
Fix: Ensure a strict 1:1 stoichiometric ratio during synthesis and wash the harvested crystal with carbon tetrachloride or n-hexane (non-solvents) to remove surface impurities.
Q2: Can I use the Slow Evaporation (SEST) method instead of Slow Cooling? A: Yes, but SEST is more prone to inclusions because evaporation rates depend on ambient humidity, which fluctuates.
-
Recommendation: Use Slow Cooling (SCST) for higher optical quality, as temperature is easier to control than humidity.
Q3: What is the ideal seed orientation? A: For organic salts, growth along the c-axis is often fastest. To reduce defects, mount the seed such that the slowest growing face (often the most prominent face) is exposed to the flow.
References
-
Bhat, H. L. (2001). "Growth and characterization of some novel crystals for nonlinear optical applications." Bulletin of Materials Science. (Discusses general defect mechanisms in organic NLO crystals).
-
Sun, D., et al. (2017). "Growth defects of organic crystals: A review." Crystal Growth & Design. (Authoritative review on inclusion and striation formation mechanisms).
-
Selvam, A., et al. (2012). "Growth and characterization of Urea succinic acid (USA) single crystal by using slow evaporation process." Der Pharma Chemica. (Analogous amine-succinate salt growth protocol).
-
Sigma-Aldrich. "Solubility Table for Water at Temperature." (Reference for general solubility behavior of amine salts).
Purification techniques for recrystallizing ethylenediamine succinate
Welcome to the technical support center for the purification of ethylenediamine succinate. This guide is designed for researchers, scientists, and drug development professionals who are looking to achieve high-purity this compound through recrystallization. As a salt of a diamine and a dicarboxylic acid, its purification presents unique challenges that require a nuanced understanding of crystallization principles. This document provides in-depth, field-proven insights in a direct question-and-answer format to address specific issues you may encounter during your experiments.
Troubleshooting Guide: Recrystallization of this compound
This section addresses common problems encountered during the recrystallization process. Each answer explains the causality behind the issue and provides a step-by-step solution.
Question 1: My this compound is "oiling out" and forming a viscous liquid at the bottom of the flask instead of crystals. What is happening and how can I fix it?
Answer:
"Oiling out" occurs when the solute's solubility is so high that it comes out of the solution above its melting point, or when the solution becomes supersaturated at a temperature where the solute is still molten or a liquid. This compound, being a salt, can have a complex solubility profile.
Causality:
-
Solvent Choice: The chosen solvent may be too good a solvent for this compound, preventing it from reaching a solid crystalline state upon cooling.
-
Cooling Rate: Cooling the solution too rapidly can induce precipitation before crystal nucleation and growth can occur in an orderly fashion, leading to an amorphous oil.
-
High Impurity Concentration: The presence of certain impurities can depress the melting point of the mixture, encouraging the formation of an oil.
Solutions:
-
Re-heat and Add More Solvent: Re-heat the solution until the oil completely redissolves. Add a small amount of additional solvent to decrease the saturation level slightly.
-
Modify the Solvent System:
-
Introduce an "anti-solvent" (a solvent in which your compound is insoluble but which is miscible with your primary solvent). Add the anti-solvent dropwise to the heated solution until slight turbidity appears, then add a drop or two of the primary solvent to redissolve it. This brings the solution closer to its saturation point at a higher temperature.[1]
-
For a polar compound like this compound, a common technique is to dissolve it in a polar solvent like water or ethanol and then add a less polar anti-solvent like isopropanol or acetone.
-
-
Slow Down the Cooling Process: Allow the flask to cool to room temperature slowly on the benchtop, insulated with a cloth or paper towels, before moving it to an ice bath. Slow cooling is critical for forming a stable crystal lattice.[2]
Question 2: I have followed the procedure, but no crystals are forming even after the solution has fully cooled. What should I do?
Answer:
The failure of a compound to crystallize from a solution that is, in theory, supersaturated is a common issue related to the energy barrier of nucleation.
Causality:
-
Insufficient Supersaturation: You may have used too much solvent, meaning the solution is not yet supersaturated at the lower temperature.[3]
-
Lack of Nucleation Sites: Crystal growth requires an initial "seed" or nucleation site. A very clean flask and highly pure solution can sometimes lack these initiation points.
Solutions (to induce nucleation):
-
Scratch the Flask: Use a glass rod to gently scratch the inside surface of the flask below the solvent line.[4] The microscopic imperfections in the glass created by scratching provide nucleation sites for crystal growth.
-
Introduce a Seed Crystal: If you have a small crystal of pure this compound from a previous batch, add it to the solution. This provides a perfect template for further crystal growth.[4]
-
Create a Seed Crystal in situ: Dip a glass rod into the solution, remove it, and allow the solvent to evaporate from the tip, which will leave behind a small amount of solid microcrystals. Re-inserting this rod into the solution can initiate crystallization.[4]
-
Reduce Solvent Volume: If the solution is not sufficiently supersaturated, gently heat it to evaporate some of the solvent and then attempt the cooling process again.[3]
-
Drastic Cooling: As a last resort, placing the solution in a dry ice/acetone bath can sometimes force precipitation. However, this often results in very small, less pure crystals.
Question 3: The recovered crystals are discolored (e.g., yellow or brown). How can I remove the colored impurity?
Answer:
Discoloration indicates the co-precipitation of impurities.[5] This often happens when the impurity has similar solubility characteristics to the target compound or is present in high concentrations.
Causality:
-
Adsorbed Impurities: Colored by-products or residual starting materials can adsorb to the surface of the growing crystals.
-
Inclusion within the Crystal Lattice: If an impurity has a similar structure to this compound, it can be incorporated directly into the crystal lattice.
-
Reaction By-products: Synthesis of amine salts can sometimes generate colored oligomeric by-products.[6]
Solutions:
-
Perform a Second Recrystallization: The most straightforward approach is to re-dissolve the colored crystals in fresh, hot solvent and recrystallize them. The concentration of the impurity will be lower, reducing the likelihood of co-precipitation.
-
Activated Charcoal Treatment: Dissolve the impure solid in the minimum amount of hot solvent. Add a small amount (1-2% by weight) of activated charcoal to the hot solution and swirl. The charcoal will adsorb many colored organic impurities. Caution: Do not add charcoal to a boiling or superheated solution, as this can cause violent bumping. Gently heat the mixture for 5-10 minutes, then perform a hot gravity filtration to remove the charcoal before allowing the filtrate to cool.
-
Solvent Wash (Trituration): If the impurity is soluble in a solvent in which your product is not, you can wash the crystals with a small amount of this cold solvent. This can remove surface-adsorbed impurities.
Question 4: My final yield of pure this compound is very low. What are the potential causes and how can I improve it?
Answer:
Low yield is a common problem that can stem from issues at several stages of the recrystallization process.
Causality:
-
Using Too Much Solvent: This is the most frequent cause. The more solvent used, the more product will remain dissolved in the mother liquor even after cooling.[7]
-
Premature Crystallization: If the solution cools too quickly during a hot filtration step (e.g., to remove charcoal or other solids), the product can crystallize in the filter paper or funnel.
-
Inappropriate pH: this compound is a salt, and its solubility is highly dependent on pH. The free acid form, [S,S]-ethylenediamine-N,N'-disuccinic acid (EDDS), is known to precipitate at a pH around 3.5.[6] If the pH of your solution is not optimal, the product may remain too soluble.
-
Side Reactions: Under certain conditions (e.g., low pH or high temperature), cyclization of the succinate moiety can occur, leading to by-products and reducing the yield of the desired salt.[8]
Solutions:
-
Minimize Solvent Usage: Use the absolute minimum amount of hot solvent required to fully dissolve the crude solid. Work in small solvent additions.
-
Keep Equipment Hot: When performing a hot gravity filtration, pre-heat the funnel and receiving flask to prevent premature crystallization.
-
Optimize pH: Ensure the pH of the solution is controlled. For salts like this compound, maintaining a near-neutral pH is often optimal for recrystallization from aqueous solutions. For related compounds like EDDS, adjusting the pH to between 5 and 10 has been shown to selectively precipitate the disodium salt, leaving impurities behind.[9]
-
Recover from Mother Liquor: After the first crop of crystals is collected, concentrate the remaining mother liquor by evaporating a portion of the solvent and cool it again to obtain a second, albeit less pure, crop of crystals.
Experimental Protocol: Standard Recrystallization of this compound
This protocol provides a generalized, step-by-step methodology for purification.
1. Solvent Selection:
-
The ideal solvent should dissolve this compound well when hot but poorly when cold.
-
Given the polar, salt-like nature of the compound, polar solvents are a good starting point.[10] Water is often an excellent choice. Ethanol or a mixture of ethanol and water can also be effective.
-
Test small batches: Place ~50 mg of crude material in a test tube and add the potential solvent dropwise. Heat to boiling to check for dissolution, then cool in an ice bath to observe crystallization.
2. Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of the chosen solvent and heat the mixture on a hot plate, stirring continuously.[2]
-
Continue adding small portions of hot solvent until the solid just dissolves. Avoid adding a large excess.
3. Hot Filtration (if necessary):
-
If there are insoluble impurities (dust, etc.) or if activated charcoal was used, perform a hot gravity filtration.
-
Use a short-stemmed funnel and fluted filter paper. Pre-heat the funnel and receiving flask with hot solvent vapor to prevent premature crystallization.
4. Cooling and Crystallization:
-
Cover the flask and allow it to cool slowly to room temperature on a non-conductive surface. Do not disturb the flask.[2]
-
Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal yield.
5. Crystal Collection:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Use a small amount of the cold recrystallization solvent to rinse the flask and transfer any remaining crystals to the funnel.
6. Washing:
-
With the vacuum still applied, wash the crystals on the filter paper with a small amount of fresh, ice-cold solvent to remove any adhering mother liquor.
7. Drying:
-
Allow the crystals to dry on the filter paper by drawing air through them for several minutes.
-
Transfer the crystals to a watch glass and allow them to air dry completely, or dry them in a desiccator or a low-temperature vacuum oven.
Recrystallization Workflow Diagram
Caption: Standard workflow for the purification of this compound.
Troubleshooting Decision Tree
Caption: Decision tree for common recrystallization problems.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent system for recrystallizing this compound?
A: There is no single "best" solvent. The choice depends on the specific impurities present. However, a good starting point is water, due to the high polarity and water solubility of the target salt.[10][11] If the compound is too soluble in water even when cold, a mixed solvent system, such as ethanol/water or isopropanol/water, can be very effective. The goal is to find a system where the compound is soluble when hot but sparingly soluble when cold.[1]
| Solvent System | Type | Rationale |
| Water | Polar Protic | Good for highly polar salts. High boiling point allows for a large solubility differential. |
| Ethanol | Polar Protic | Can be used if solubility in water is too high. |
| Ethanol/Water | Mixed Polar | Allows for fine-tuning of polarity to achieve optimal solubility characteristics. |
| Isopropanol | Polar Protic | Can act as an anti-solvent when added to an aqueous solution of the salt. |
Q2: What are the most common impurities in crude this compound?
A: Impurities typically arise from the starting materials or side reactions during synthesis. These can include:
-
Unreacted Starting Materials: Residual ethylenediamine and succinic acid.
-
Side-Products: In syntheses of related compounds like EDDS, by-products such as ethylenediamine-N-monosuccinate (EDMS), oligomers, and cyclized products are common.[6][8][9] It is reasonable to expect similar impurities.
-
Water: Ethylenediamine is hygroscopic and can form a constant-boiling mixture with water, so water from this starting material may be present.[12][13]
Q3: How does pH affect the recrystallization of this compound?
A: pH is a critical parameter. This compound is the salt of a weak base (ethylenediamine) and a weak acid (succinic acid).
-
Low pH (Acidic): Adding a strong acid will protonate the succinate anion, potentially leading to the precipitation of succinic acid if its solubility limit is exceeded.
-
High pH (Basic): Adding a strong base will deprotonate the ethylenediammonium cation, freeing the ethylenediamine, which is a liquid at room temperature.
-
Optimal Range: Recrystallization is typically most effective in a pH range where the salt form is stable and has the desired temperature-dependent solubility. For the related compound EDDS, a pH range of 5-10 is used to selectively crystallize its disodium salt.[9] A similar near-neutral to slightly basic range is likely optimal for this compound.
Q4: What analytical techniques are suitable for assessing the purity of the final product?
A: Several techniques can be used to confirm the purity and identity of your recrystallized this compound:
-
Melting Point Analysis: A pure crystalline solid will have a sharp, well-defined melting point. Impurities typically cause the melting point to be depressed and broadened.
-
High-Performance Liquid Chromatography (HPLC): This is a powerful technique for separating and quantifying the target compound and any impurities. For amine-containing compounds like this, derivatization followed by fluorescence detection can provide very high sensitivity and low detection limits.[14][15]
-
Gas Chromatography (GC): Purity of the ethylenediamine starting material is often assessed by GC-FID, and this could potentially be adapted for the salt after derivatization.[16]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the chemical structure of the compound and detect the presence of impurities, often without the need for derivatization.
References
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
LookChem. (n.d.). Purification of Ethylenediamine. Chempedia. Retrieved from [Link]
-
Zhang, R., et al. (2021). Two-Stage Crystallization Combining Direct Succinimide Synthesis for the Recovery of Succinic Acid From Fermentation Broth. Frontiers in Bioengineering and Biotechnology. Retrieved from [Link]
- Collins, S. D., et al. (1996). U.S. Patent No. 5,554,791. Google Patents.
-
Mukherjee, L. M., & Bruckenstein, S. (n.d.). Preparation of anhydrous ethylenediamine. IUPAC. Retrieved from [Link]
-
University of Groningen. (2022, October 14). Chemical/Laboratory Techniques: Recrystallization [Video]. YouTube. Retrieved from [Link]
- Berglund, K. A., et al. (1992). U.S. Patent No. 5,143,834. Google Patents.
- Crump, D. R., et al. (1998). U.S. Patent No. 5,731,468. Google Patents.
-
Takeda Chemical Industries, Ltd. (2002). Crystals of [S,S]-ethylenediamine-N,N'-disuccinic acid with high bulk density and method of obtaining the same. TREA. Retrieved from [Link]
-
MIT Digital Lab Techniques Manual. (2010, February 4). Recrystallization [Video]. YouTube. Retrieved from [Link]
-
Wikipedia. (n.d.). EDDS. Retrieved from [Link]
- Lu, J., et al. (2012). CN Patent No. 101407466B. Google Patents.
-
Wikipedia. (n.d.). Ethylenediamine. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]
-
Tandy, S., et al. (2005). Determination of [S,S']-ethylenediamine disuccinic acid (EDDS) by high performance liquid chromatography after derivatization with FMOC. Journal of Chromatography A, 1077(1), 37-43. Retrieved from [Link]
-
Reddit. (2023, January 26). Recrystallization Issues. r/Chempros. Retrieved from [Link]
-
Vitas Analytical Services. (n.d.). Purity of Ethylene Diamine by GC-FID. Retrieved from [Link]
-
Nowack, B., et al. (2005). Determination of ethylenediamine disuccinic acid (EDDS) by high performance liquid chromatography after derivatization with FMOC. Amazon S3. Retrieved from [Link]
-
Solubility of Things. (n.d.). ethylenediamine. Retrieved from [Link]
-
How To Recrystallize A Solid. (2020, July 16). [Video]. YouTube. Retrieved from [Link]
-
European Chemicals Agency (ECHA). (n.d.). (S,S)-Ethylenediamine-N,N'-disuccinic acid... - Substance Information. Retrieved from [Link]
-
Museum of Fine Arts Boston. (2022, August 5). Ethylenediamine. MFA Cameo. Retrieved from [Link]
Sources
- 1. Tips & Tricks [chem.rochester.edu]
- 2. youtube.com [youtube.com]
- 3. youtube.com [youtube.com]
- 4. youtube.com [youtube.com]
- 5. reddit.com [reddit.com]
- 6. US5554791A - Process for producing [S,S]-ethylenediamine-N,N'-disuccinic acid - Google Patents [patents.google.com]
- 7. mt.com [mt.com]
- 8. Crystals of [S,S]-ethylenediamine-N,N′-disuccinic acid with high bulk density and method of obtaining the same | TREA [trea.com]
- 9. US5731468A - Preparation of disodium ethylenediamine-N,N'-disuccinate - Google Patents [patents.google.com]
- 10. solubilityofthings.com [solubilityofthings.com]
- 11. cameo.mfa.org [cameo.mfa.org]
- 12. Purification of Ethylenediamine - Chempedia - LookChem [lookchem.com]
- 13. publications.iupac.org [publications.iupac.org]
- 14. Determination of [S,S']-ethylenediamine disuccinic acid (EDDS) by high performance liquid chromatography after derivatization with FMOC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. s3.amazonaws.com [s3.amazonaws.com]
- 16. Purity of Ethylene Diamine by GC-FID â Vitas Analytical Services [vitas.no]
Technical Support Center: Enhancing SHG Efficiency in EDS Crystals
Subject: Optimization of Second Harmonic Generation (SHG) in Ethylenediammonium Succinate (EDS) Ticket Priority: High (Research & Development) Assigned Specialist: Senior Application Scientist, NLO Materials Division[1][2]
Executive Summary
You are working with Ethylenediammonium Succinate (EDS) , a promising organic nonlinear optical (NLO) material.[1][2] Like many amine-acid salt crystals, EDS offers high laser damage thresholds and transparency in the UV-Vis range, but its SHG efficiency is strictly governed by crystalline perfection, phase-matching precision, and molecular alignment.[1][2]
This guide moves beyond basic operation to efficiency maximization . We treat the crystal not just as a component, but as a dynamic system where growth quality, optical alignment, and material engineering (doping) converge.[1][2]
Module 1: Crystal Quality & Growth Diagnostics
The Problem: Poor SHG efficiency is often a symptom of sub-surface defects rather than intrinsic material failure. In organic salts like EDS, solvent inclusions and micro-striations scatter the fundamental beam, destroying the phase coherence required for efficient frequency doubling.[1]
Diagnostic Protocol: The " Scattering Map"
Before aligning your laser, validate the crystal quality.
-
Pass a low-power He-Ne laser (633 nm) through the crystal.
-
Observe the beam path from the side.
Troubleshooting Growth Issues
| Symptom | Root Cause | Corrective Action (Growth Phase) |
| Veils / Haze | Rapid growth rates (>0.5 mm/day) leading to solvent entrapment.[1][2] | Reduce cooling rate to <0.1°C/day. Use a constant temperature bath with stability ±0.01°C. |
| Striations | Temperature fluctuations during growth.[2] | Optimize pH. For EDS, maintain pH ~5.0–5.5 to ensure stoichiometric crystallization and minimize parasitic phases.[1][2] |
| Low SHG Homogeneity | Impurities (Fe, Cu ions) in starting materials.[1][2] | Recrystallization. Perform at least 3 rounds of recrystallization for precursor salts (Ethylenediamine and Succinic acid) before final growth.[2] |
Module 2: Optical Setup & Phase Matching
The Problem: Even a perfect crystal yields zero SHG if the phase-matching condition (
Workflow: Precision Alignment
-
Goniometer Mounting: Mount the EDS crystal on a 5-axis stage (X, Y, Z,
, ).[1][2] -
Polarization Check: Ensure the input fundamental beam (e.g., 1064 nm) is linearly polarized.[2] For Type I matching in organics, the input polarization usually must be orthogonal to the optic axis (depending on the specific cut).
-
Angle Tuning:
Visualization: The Troubleshooting Logic
Caption: Logical flow for diagnosing low SHG efficiency. Prioritize beam quality and crystal clarity before fine mechanical adjustments.
Module 3: Enhancement via Doping (Material Engineering)
The Directive: To surpass the intrinsic efficiency limit of pure EDS, you must engineer the lattice.
Mechanism: Doping introduces lattice distortions and alters the charge transfer characteristics.[2] In EDS, the SHG response is driven by the hydrogen-bond network connecting the ethylenediammonium cations and succinate anions.[2]
Recommended Dopants & Protocols
1. Urea Doping (Organic-Organic)
-
Why: Urea is a strong NLO material itself.[2] It fits into the hydrogen bond network of EDS, enhancing the microscopic hyperpolarizability (
). -
Protocol:
2. Metal Ion Doping (Zn²⁺ or Cd²⁺)
-
Why: Metal ions act as Lewis acids, coordinating with the succinate carboxyl groups.[2] This polarizes the electron cloud further, increasing the nonlinear susceptibility (
).[1] -
Protocol:
Visualization: Doping Enhancement Pathway
Caption: Mechanistic pathway showing how dopants modify the host lattice to increase macroscopic SHG output.
Frequently Asked Questions (FAQ)
Q: My EDS crystal surface becomes "foggy" after a few days. Why? A: EDS, like many organic salts, is hygroscopic .[1][2] The fog is surface hydration.[2]
-
Fix: Store crystals in a desiccator.[2] For experiments, house the crystal in a sealed cell with index-matching fluid (e.g., paraffin oil) or coat the faces with a thin protective polymer (like PMMA), though this may slightly lower the damage threshold.[1]
Q: I see a green ring pattern instead of a spot. What is this? A: This is conical emission , often caused by photorefractive scattering or slight phase mismatch.[1][2]
-
Fix: Your power density might be too high, causing thermal lensing.[1][2] Reduce the input fluence or use a lens with a longer focal length to increase the spot size on the crystal.
Q: How does EDS compare to KDP?
A: EDS typically exhibits SHG efficiency higher than KDP (often 1.2x to 2x depending on purity) due to the delocalized
References
-
Crystal Growth & Properties
-
Doping Strategies
-
Optical Damage Mechanisms
Sources
- 1. Effect of Structural Variation on Spectral, NLO Properties, and Biological Activity of Pyrrole Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, crystal growth and characterization of an organic material: 2-Aminopyridinium succinate succinic acid single crystal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. High-Performance Second-Harmonic-Generation (SHG) Materials: New Developments and New Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. researchgate.net [researchgate.net]
- 8. sphinxsai.com [sphinxsai.com]
- 9. arxiv.org [arxiv.org]
- 10. [1403.4656] Enhancement of SHG efficiency by urea doping in ZTS single crystals and its correlation with crystalline perfection revealed by Kurtz powder and high-resolution X-ray diffraction methods [arxiv.org]
Technical Support Center: Troubleshooting Cloudy Solutions in Emulsion-Diffusion-Solvent Evaporation (EDS) Nanoparticle Synthesis
Welcome to the technical support center for troubleshooting cloudy solutions during Emulsion-Diffusion-Solvent Evaporation (EDS) synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered in forming stable nanoemulsions, a critical step for successful nanoparticle generation. Here, we address specific issues in a question-and-answer format, providing not just solutions but also the underlying scientific rationale to empower your experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: My solution turned cloudy immediately after adding the organic phase to the aqueous phase. What is happening and how can I fix it?
A1: Immediate cloudiness, often appearing as a milky or opaque solution, typically indicates uncontrolled and rapid precipitation of the polymer or drug, or the formation of large, unstable emulsion droplets. This phenomenon can be attributed to several factors, primarily related to solvent miscibility and interfacial tension.
Underlying Causality: The EDS method relies on the principle of solvent diffusion from the dispersed (organic) phase to the continuous (aqueous) phase, leading to the gradual precipitation of the polymer and formation of nanoparticles.[1][2] If the organic solvent has a very high affinity for the aqueous phase and diffuses too rapidly, it can cause "shock" precipitation of the polymer at the interface, leading to the formation of large, irregular aggregates instead of discrete nanoparticles. This is sometimes related to the "Ouzo effect," where spontaneous emulsification occurs upon mixing, but can lead to unstable droplets if not properly controlled.[3][4][5]
Troubleshooting Protocol:
-
Re-evaluate Your Solvent System:
-
Miscibility Tuning: The organic solvent should be partially miscible with water. If using a highly water-miscible solvent like acetone, consider blending it with a less miscible solvent, such as ethyl acetate, to control the diffusion rate.[1] The choice of solvent significantly impacts the stability and characteristics of the resulting nanoparticles.[6][7]
-
Solubility Parameters: Aim for a solvent system where the polymer is highly soluble, but from which it will controllably precipitate upon diffusion into the aqueous non-solvent.
-
-
Optimize the Addition Process:
-
Slower Addition Rate: Instead of pouring the organic phase, inject it slowly into the aqueous phase under vigorous stirring. This allows for more controlled mixing and droplet formation.
-
Sub-surface Injection: Inject the organic phase below the surface of the aqueous phase to promote better initial dispersion.
-
-
Enhance Stabilization:
-
Increase Stabilizer Concentration: An insufficient amount of stabilizer (surfactant) will not adequately coat the newly formed droplets, leading to coalescence and a cloudy appearance.[8] Try incrementally increasing the stabilizer concentration. It is generally recommended to use emulsifier concentrations above the critical micelle concentration (CMC) to ensure stable emulsions.[9]
-
Pre-saturate the Aqueous Phase: Saturating the aqueous phase with the organic solvent before emulsification can slow down the initial diffusion rate, allowing more time for the stabilizer to adsorb at the droplet interface.[1]
-
Q2: The initial emulsion was translucent, but it became cloudy over time, either during stirring or evaporation. What causes this delayed instability?
A2: Delayed cloudiness points towards emulsion instability phenomena such as flocculation, coalescence, or Ostwald ripening. While the initial dispersion may have been successful, the droplets are not stable enough to withstand the mechanical or thermal stresses of the subsequent processing steps.
Underlying Causality:
-
Flocculation: Droplets clump together without merging, which is often a reversible process.[8] This can be caused by insufficient repulsive forces between droplets.
-
Coalescence: Droplets merge to form larger droplets, which is an irreversible process that leads to phase separation.[8] This is a common issue when the interfacial film created by the stabilizer is weak.
-
Ostwald Ripening: Over time, smaller droplets dissolve and their contents diffuse through the continuous phase to deposit on larger droplets. This process is driven by differences in Laplace pressure and can lead to a broader size distribution and eventual instability.[10]
Troubleshooting Workflow:
The following diagram illustrates a decision-making workflow to address delayed emulsion instability:
Caption: The ideal EDS workflow and common instability points.
References
-
Problems with Emulsions. Making Cosmetics. [Link]
-
Emulsion Failures in the Lab: Why They Happen and How to Fix Them. CM Studio. [Link]
-
Cosmetic emulsions with stability problems: what is the cause? YouTube. [Link]
-
Cosmetic emulsions with stability problems: what is the cause? Institute of Personal Care Science. [Link]
-
Effects of Process and Formulation Parameters on Submicron Polymeric Particles Produced by a Rapid Emulsion-Diffusion Method. MDPI. [Link]
-
Emulsion instability phenomena – reasons and prevention. Biolin Scientific. [Link]
-
PLGA nanoparticle preparations by emulsification and nanoprecipitation techniques: effects of formulation parameters. PMC. [Link]
-
SYNTHESIS OF NANOPARTICLES: MICROEMULSION METHOD. ResearchGate. [Link]
-
Solvent Emulsification Evaporation and Solvent Emulsification Diffusion Techniques for Nanoparticles. OUCI. [Link]
-
Recent Advances in the Emulsion Solvent Evaporation Technique for the Preparation of Nanoparticles and Nanocapsules. Kinam Park. [Link]
-
Implementation of the emulsification-diffusion method by solvent displacement for polystyrene nanoparticles prepared from recycled material. RSC Publishing. [Link]
-
Making nanoparticles with solvent emulsion evaporation. YouTube. [Link]
-
Solvent Emulsification Evaporation and Solvent Emulsification Diffusion Techniques for Nanoparticles | Request PDF. ResearchGate. [Link]
-
Ouzo Effect Examined at the Nanoscale via Direct Observation of Droplet Nucleation and Morphology. ACS Publications. [Link]
-
Shape and Aggregation Control of Nanoparticles: Not Shaken, Not Stirred. Journal of the American Chemical Society. [Link]
-
What is critical micelle concentration? Biolin Scientific. [Link]
-
The Impact of Solvent Selection: Strategies to Guide the Manufacturing of Liposomes Using Microfluidics. PMC. [Link]
-
Effect of homogenization time and speed on the stability of the emulsion liquid membrane. ResearchGate. [Link]
-
Optimization of water/oil emulsion preparation: Impact of time, speed, and homogenizer type on droplet size and dehydration efficiency. King Fahd University of Petroleum & Minerals. [Link]
-
Synthesis of polymeric nanoparticles by double emulsion and pH-driven: encapsulation of antibiotics and natural products for combating Escherichia coli infections. NIH. [Link]
-
Nanoparticles in relation to peptide and protein aggregation. PMC - NIH. [Link]
-
Nanoparticles and nanocapsules created using the Ouzo effect: spontaneous emulisification as an alternative to ultrasonic and high-shear devices. PubMed. [Link]
-
Solvent impact on polymer nanoparticles prepared nanoprecipitation. ResearchGate. [Link]
-
How "critical" is Critical Micelle Concentration (CMC)? ResearchGate. [Link]
-
Application of High Pressure Homogenization to Improve Stability and Decrease Droplet Size in Emulsion-Flavor Systems. ijeab. [Link]
-
(PDF) Effects of Size and Aggregation/Agglomeration of Nanoparticles on the Interfacial/Interphase Properties and Tensile Strength of Polymer Nanocomposites. ResearchGate. [Link]
-
Solvation and Solvent-Induced Effects in Nanomaterials Synthesis. JOCPR. [Link]
-
Nanoprecipitation and the “Ouzo effect”: Application to drug delivery devices. Kinam Park. [Link]
-
PLGA nanoparticle preparations by emulsification and nanoprecipitation techniques: effects of formulation parameters. RSC Publishing. [Link]
-
Critical micelle concentration. Wikipedia. [Link]
-
Improve the Stability of Emulsions with Inline Droplet Size Measurements – Application Webinar. YouTube. [Link]
-
Advances in Pulsed Liquid-Based Nanoparticles: From Synthesis Mechanism to Application and Machine Learning Integration. MDPI. [Link]
-
Effect of nanoparticles on spontaneous « Ouzo » emulsification | Request PDF. ResearchGate. [Link]
-
Expansion of the concept of critical micelle concentration for the application of a saturated monoacylglyceride emulsifier in aerosol whipping cream. PubMed. [Link]
-
Silver nanoparticles: aggregation behavior in biorelevant conditions a. IJN. [Link]
-
Synthesizing Uniform Nanoparticles with Nanoemulsion Strategies. AZoNano. [Link]
-
Influence of homogenization on emulsion stability. PubMed. [Link]
-
Lecture 19: Micelle Formation, Kraftt Temperature and Cloud Point. YouTube. [Link]
-
Green Synthesis of ZnSe Nanoparticles via Laser Fragmentation: Effect of Laser Pulse Energy on Nanoparticle Size and Surface Phonon Modes. MDPI. [Link]
-
Pressure and Composition Effects on a Common Nanoparticle Ligand–Solvent Pair. The Journal of Physical Chemistry B - ACS Publications. [Link]
-
Ouzo Effect Examined at the Nanoscale via Direct Observation of Droplet Nucleation and Morphology. ACS Publications. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. pharmaexcipients.com [pharmaexcipients.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Nanoparticles and nanocapsules created using the Ouzo effect: spontaneous emulisification as an alternative to ultrasonic and high-shear devices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. kinampark.com [kinampark.com]
- 6. jocpr.com [jocpr.com]
- 7. mdpi.com [mdpi.com]
- 8. makingcosmetics.com [makingcosmetics.com]
- 9. Expansion of the concept of critical micelle concentration for the application of a saturated monoacylglyceride emulsifier in aerosol whipping cream - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. kinampark.com [kinampark.com]
Controlling crystal size distribution of ethylenediamine succinate
Welcome to the CrystaTech Technical Support Center. Topic: Controlling Crystal Size Distribution (CSD) of Ethylenediamine Succinate (EDS/EDDS) Ticket ID: #EDS-CSD-OPTIMIZATION Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Executive Summary: The EDS Crystallization Challenge
Researchers working with This compound (specifically the industrially relevant [S,S]-Ethylenediamine-N,N'-disuccinic acid or its salts) often face a critical bottleneck: Crystal Morphology Control.
By default, EDS tends to crystallize as high-aspect-ratio needles or fine plates. This results in:
-
Poor Processability: Slow filtration rates and cake cracking.
-
Low Bulk Density: Often
, causing packaging and flow issues. -
Broad CSD: Leading to dust hazards and inconsistent dissolution rates.
This guide provides the protocols to shift your crystallization regime from spontaneous nucleation (needles) to controlled growth (columnar/prisms) , targeting a bulk density
Module 1: Critical Process Parameters (The "Why")
To control CSD, you must control the Supersaturation (
-
High
: Promotes secondary nucleation Fines & Needles. -
Low
: Promotes crystal growth Columnar/Prismatic crystals.
Key Variables for EDS:
| Parameter | Critical Range | Mechanistic Impact |
| pH Control | 2.5 – 4.0 | Solubility of EDDS is highly pH-dependent. Dropping pH too fast creates massive local supersaturation (Needles). |
| Temperature | 40°C – 80°C (Start) | Higher starting T reduces viscosity and allows slower growth. Cooling to |
| Cooling Rate | 0.2 – 0.5 °C/min | Fast cooling ( |
| Impurity | Cyclized Byproducts | High T ( |
Module 2: Troubleshooting Guide (FAQs)
Q1: My EDS crystals are forming a "cotton-like" slurry that clogs the filter. Why?
Diagnosis: You are likely operating in the Labile Zone (uncontrolled nucleation). This occurs when the pH adjustment (acidification) or cooling is too aggressive. Corrective Action:
-
Switch to Reverse Addition: Instead of dumping acid into the EDS salt solution, slowly feed the EDS salt solution into a pH-controlled heel (or vice versa) to maintain constant low supersaturation.
-
Implement Seeding: Add 1-2 wt% of milled seeds (approx.
) at the Metastable Limit (approx. subcooling). This provides surface area for growth, preventing new nuclei from forming.
Q2: I have a bimodal distribution (large crystals mixed with dust). How do I fix this?
Diagnosis: This is "Secondary Nucleation." It happens when existing crystals collide (attrition) or when the supersaturation spikes late in the process. Corrective Action:
-
Optimize Hydrodynamics: Reduce stirrer speed (tip speed
) to minimize attrition. -
Fines Destruction Loop: Implement a temperature cycle. After the initial nucleation, heat the slurry by
for 30 minutes to dissolve the fines (which have higher solubility due to the Gibbs-Thomson effect), then resume cooling.
Q3: How do I achieve high bulk density (Columnar Crystals)?
Diagnosis: Needle morphology is the kinetic product; Columnar is the thermodynamic product. Corrective Action:
-
Elevated Temperature Crystallization: Perform the main crystallization event at 50-60°C (where kinetics are faster and viscosity is lower), then cool only for final yield.
-
Reference Protocol: See Protocol A below.
Module 3: Experimental Protocols
Protocol A: High-Density Columnar Crystallization (The "Golden Batch")
Target: Bulk Density
-
Preparation: Dissolve EDS metal salt (e.g., Na-EDDS) in water. Adjust concentration to approx. 30-40 wt%.
-
Heating: Heat solution to 60°C . Ensure complete dissolution.
-
pH Adjustment (Critical Step):
-
Slowly add mineral acid (e.g.,
) to bring pH to 4.5 . -
Stop acid addition.
-
-
Seeding: Add 0.5 wt% pure [S,S]-EDDS seeds (sieved to 100-200
). Agitate gently for 30 mins. -
Growth Phase:
-
Resume acid addition very slowly over 2-4 hours to reach pH 2.8 – 3.0 .
-
Maintain temperature at 60°C.
-
-
Cooling: Cool to 20°C over 3 hours (Linear or Cubic profile).
-
Filtration: Filter immediately. Wash with cold water.
Protocol B: Measurement of Metastable Zone Width (MSZW)
Required for validating the seeding point.
-
Setup: 500mL jacketed reactor with FBRM (Focused Beam Reflectance Measurement) or Turbidity probe.
-
Saturation: Prepare a saturated solution at
. -
Cooling: Cool at a constant rate (
). -
Detection: Note the temperature (
) where particle counts/turbidity spikes. -
Calculation:
.-
Target: If MSZW
, your system is hard to nucleate (requires seeding). If MSZW , it is very sensitive (requires strict control).
-
Module 4: Process Visualization
The following diagram illustrates the decision logic for optimizing the crystallization process based on observed morphology.
Caption: Decision logic for transitioning from metastable needle formation to thermodynamically stable columnar growth.
References
-
Process for producing crystals of [S,S]-ethylenediamine-N,N'-disuccinic acid. (2002). US Patent 6,364,914 B1. (Describes the specific pH/Temperature swing method for columnar crystals).
-
Preparation of disodium ethylenediamine-N,N'-disuccinate. (1998). US Patent 5,731,468 A. (Details the acidification and salt formation chemistry).
-
Direct nucleation control of crystal size distribution in pharmaceutical crystallization. (2016). Chemical Engineering Research and Design. (General methodology for FBRM-based control applicable to organic salts).
-
Antisolvent Crystallization of Poorly Water Soluble Drugs. (2010). International Journal of Chemical Engineering and Applications. (Mechanisms of antisolvent addition relevant to pH-shift crystallization).
Technical Support Center: Minimizing Hygroscopic Effects in Ethylenediamine Succinate (EDS)
Executive Summary & Scientific Rationale
The Core Challenge:
Ethylenediamine succinate (EDS) is a salt formed by the neutralization of ethylenediamine (a hygroscopic diamine) and succinic acid. While succinic acid itself is relatively stable, the introduction of the ethylenediamine cation (
The Mechanism: Hygroscopicity in amine salts is not merely surface adsorption; it is often a precursor to phase transformation. Water molecules compete for the hydrogen bonding sites between the ethylenediamine ammonium protons and the succinate carboxylate oxygens.
-
Critical Relative Humidity (CRH): Every salt has a specific CRH.[1] Above this threshold, the salt strips moisture from the air to form a saturated solution layer on its surface.[1] For ethylenediamine-based salts, this threshold can be surprisingly low (often <50% RH depending on the polymorph).
-
Lattice Expansion: Ingress of water can induce channel formation in the crystal lattice, leading to pseudo-hydrate formation or total structural collapse (liquefaction).
Storage Protocols: The "Dry Chain" System
We utilize a Three-Tier Storage System to ensure integrity. Do not rely on simple "tight capping."
Tier 1: Primary Containment (Immediate Contact)
-
Material: Amber borosilicate glass or high-density polyethylene (HDPE). Avoid LDPE (permeable to water vapor over time).
-
Headspace Management: The volume of air above the solid is the enemy.
-
Protocol: Flush headspace with dry Argon or Nitrogen (grade 5.0) for 10 seconds before capping. Argon is heavier than air and provides a superior blanket.
-
-
Seal: Parafilm® is insufficient for long-term storage. Use Teflon-lined caps and over-tape the neck with vinyl electrical tape or shrink bands.
Tier 2: Secondary Containment (The Micro-Environment)
-
Desiccant Choice:
-
Recommended:Molecular Sieves (3Å or 4Å) . These physically trap water molecules and are non-dusting.
-
Avoid: Calcium Chloride (
) or loose Silica Gel if direct contact is possible, as they can induce fines/dust contamination.
-
-
Vessel: Place the primary bottle inside a vacuum desiccator or a secondary jar containing the desiccant packet.
Tier 3: Environmental Control (The Macro-Environment)
-
Temperature: Store at 2°C to 8°C (Refrigerated).
-
Crucial Warning: Cold containers act as condensation magnets when brought to room temperature. Never open a cold bottle. Allow it to equilibrate to room temperature (approx. 3-4 hours) inside a desiccator before opening.
-
Operational Workflow: Handling & Weighing
The following decision tree dictates your handling procedure based on your laboratory's ambient relative humidity (RH).
Visualization: Handling Decision Matrix
Caption: Operational decision tree based on ambient relative humidity thresholds to prevent moisture-induced degradation during weighing.
Troubleshooting & FAQs
Q1: The EDS powder has formed hard clumps. Can I grind it back to a powder?
Status: Proceed with Caution. Diagnosis: Clumping indicates that the Critical Relative Humidity (CRH) was exceeded, causing surface dissolution and subsequent recrystallization (bridging). Remediation:
-
Do not grind in open air; the friction heat + fresh surface area will attract more moisture.
-
Protocol: Grind inside a glove bag under nitrogen.
-
Verification: Perform a TGA (Thermogravimetric Analysis). If weight loss < 100°C exceeds 1-2%, the material has likely formed a hydrate or contains significant surface water. Recrystallization may be required for analytical standards.
Q2: My weighing paper curls up when I put the EDS on it. Why?
Status: Immediate Stop. Diagnosis: This is a classic sign of static-induced moisture scavenging . The static charge on the weighing paper attracts dust and moisture, and the hygroscopic salt exacerbates this. Solution:
-
Switch to anti-static weighing boats (metal or conductive plastic).
-
Use an ionizing fan directed at the balance to neutralize static charges.
-
Scientific Note: Static charges increase the surface free energy, accelerating the rate of moisture adsorption [1].
Q3: Can I dry EDS in an oven to remove moisture?
Status: Conditional. Risk: Ethylenediamine is volatile (bp 116°C) and can dissociate from the succinic acid at high temperatures, altering the stoichiometry of your salt. Protocol:
-
Method: Vacuum drying at ambient temperature (25°C) or mild heat (max 40°C) over
(Phosphorus Pentoxide) is safer than oven drying. -
Validation: Check the melting point after drying. A depressed melting point indicates salt dissociation or impurity concentration.
Quantitative Data: Sorption Kinetics
The following table illustrates the theoretical moisture uptake rate of amine-carboxylate salts at different humidity levels.
| Relative Humidity (RH) | Exposure Time | Moisture Uptake (% w/w) | Physical State |
| 30% | 1 Hour | < 0.1% | Free-flowing powder |
| 45% | 1 Hour | 0.5 - 1.2% | Slight stickiness |
| 60% | 30 Mins | > 2.0% | Caking / Clumping |
| 75% | 15 Mins | > 5.0% | Deliquescence (Liquid film) |
Note: Data represents generalized behavior for hygroscopic amine salts. Specific values depend on particle size and surface area.
References
-
Newman, A. W., & Reutzel-Edens, S. M. (2025). "Characterization of the 'Hygroscopic' properties of active pharmaceutical ingredients." ResearchGate.[2] Retrieved from [Link]
-
PubChem. (2025).[3][4] "this compound | C6H14N2O4."[3] National Library of Medicine. Retrieved from [Link]
-
Hiendrawan, S., et al. (2023).[4] "Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs."[5] Semantic Scholar. Retrieved from [Link]
-
Wikipedia. (2025).[2][3] "Critical relative humidity."[1] Retrieved from [Link]
Sources
- 1. Critical relative humidity - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. This compound | C6H14N2O4 | CID 21225915 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Trisodium Ethylenediamine Disuccinate | C10H13N2Na3O8 | CID 73555305 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Optimization of Reaction Temperature for EDS Salt Formation
Welcome to the technical support center for the optimization of Ethane-1,2-disulfonic acid (EDS) salt formation. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for your salt formation experiments. This document will walk you through the critical aspects of temperature optimization to achieve the desired salt form with optimal physicochemical properties.
Introduction: The Critical Role of Temperature in EDS Salt Formation
Ethane-1,2-disulfonic acid (EDS) is a strong acid, making it an excellent counterion for forming stable salts with basic active pharmaceutical ingredients (APIs). The formation of a salt can significantly improve properties such as solubility, stability, and bioavailability.[1][2] Temperature is a critical parameter in the salt formation process, influencing reaction kinetics, thermodynamics, and the final solid-state properties of the salt.[3][4] An optimized reaction temperature is crucial for obtaining a crystalline, pure, and stable EDS salt with consistent batch-to-batch quality.
This guide will provide a structured approach to optimizing the reaction temperature for your specific API-EDS salt formation, presented in a question-and-answer format to directly address common challenges.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What is the primary impact of reaction temperature on EDS salt formation?
The reaction temperature directly influences several key aspects of the salt formation process:
-
Solubility: The solubility of both the free base API and the resulting EDS salt are temperature-dependent. Higher temperatures generally increase solubility, which can be beneficial for ensuring a homogeneous reaction but may also lead to challenges with crystallization upon cooling.
-
Nucleation and Crystal Growth: Temperature affects the rate of nucleation and crystal growth.[5] Controlling the temperature profile (heating, holding, and cooling rates) is essential for obtaining crystals of a desired size and morphology.
-
Polymorphism: Different crystalline forms (polymorphs) of the same salt can exhibit different physical properties. The reaction temperature can be a deciding factor in which polymorphic form is crystallized. A stable polymorphic form is crucial for consistent product performance.[6]
-
Purity: The reaction temperature can influence the level of impurities in the final salt product. Very high temperatures may lead to degradation of the API or the counterion, while temperatures that are too low might result in incomplete salt formation.
-
Salt Disproportionation: Elevated temperatures can increase the risk of salt disproportionation, where the salt reverts to the free base and free acid.[3][7] This is a critical stability concern that needs to be carefully evaluated.
Q2: I am not getting any precipitate, or the yield of my EDS salt is very low. What should I do?
This is a common issue that can often be resolved by adjusting the reaction temperature and other experimental parameters.
Troubleshooting Steps:
-
Increase the Reaction Temperature: If the reactants have low solubility in the chosen solvent at room temperature, increasing the temperature can help dissolve the API and EDS acid, facilitating the salt formation reaction. A temperature range of 40-60°C is a common starting point for many salt formation reactions.[8]
-
Solvent Screening: The choice of solvent is critical. If increasing the temperature is not effective, consider a different solvent or a solvent mixture with better solubility characteristics for your API and the expected salt.
-
Antisolvent Addition: If the salt is highly soluble in the reaction solvent even at lower temperatures, the addition of an antisolvent (a solvent in which the salt is poorly soluble) can induce precipitation. The temperature at which the antisolvent is added can also be optimized.
-
Concentration Adjustment: Increasing the concentration of the API and EDS acid can sometimes promote salt formation and precipitation.
Experimental Protocol: Temperature Screening for EDS Salt Formation
This protocol outlines a systematic approach to screen for the optimal reaction temperature.
Objective: To identify a suitable temperature range for the formation of the desired API-EDS salt.
Materials:
-
Active Pharmaceutical Ingredient (API) - free base
-
Ethane-1,2-disulfonic acid (EDS acid)
-
A selection of appropriate solvents (e.g., ethanol, isopropanol, acetone, water, or mixtures)
-
Crystallization vials
-
Temperature-controlled shaker or reaction block
Procedure:
-
Stoichiometry: Prepare solutions of the API and EDS acid in the chosen solvent. A 1:1 molar ratio is a common starting point for a diprotic acid like EDS with a mono-basic API.
-
Temperature Gradient: Set up a series of reactions at different temperatures (e.g., Room Temperature (20-25°C), 40°C, 60°C, and 80°C).
-
Reaction: Combine the API and EDS acid solutions in the crystallization vials and place them in the temperature-controlled shaker.
-
Observation: Monitor the vials for the formation of a precipitate over a set period (e.g., 24-48 hours).
-
Isolation and Analysis: If a solid is formed, isolate it by filtration, wash with a small amount of cold solvent, and dry under vacuum. Analyze the solid using techniques like Powder X-ray Diffraction (PXRD) to confirm salt formation and assess crystallinity, and High-Performance Liquid Chromatography (HPLC) to determine purity.
Data Interpretation:
The results from this screening will help you identify a promising temperature range for further optimization.
| Temperature (°C) | Observation | PXRD Result | Purity (HPLC) |
| 25 | Clear solution, no precipitate | N/A | N/A |
| 40 | White precipitate after 2 hours | Crystalline Salt Form A | 99.5% |
| 60 | White precipitate after 30 minutes | Crystalline Salt Form B | 99.7% |
| 80 | Oiling out, amorphous solid upon cooling | Amorphous | 98.0% (degradation observed) |
Table 1: Example of Temperature Screening Data for API-EDS Salt Formation.
From this hypothetical data, the 40-60°C range appears most promising, yielding crystalline salt forms with high purity. The next step would be to fine-tune the temperature within this range.
Q3: My EDS salt is forming as an oil or an amorphous solid. How can I obtain a crystalline product?
"Oiling out" or the formation of an amorphous solid is often related to high supersaturation and rapid precipitation. Temperature control is key to mitigating this.
Troubleshooting Steps:
-
Lower the Reaction Temperature: A lower reaction temperature can slow down the kinetics of salt formation, allowing more time for ordered crystal lattice formation.[9]
-
Slow Cooling: If the salt is formed at an elevated temperature, a slow and controlled cooling rate is crucial. Rapid cooling can shock the system and lead to the precipitation of an amorphous solid. A cooling rate of 5-10°C per hour is a good starting point.
-
Seeding: Introducing a small amount of crystalline material (seed crystals) of the desired salt form can promote heterogeneous nucleation and lead to the growth of larger, more uniform crystals.
-
Solvent System Optimization: The solvent can have a significant impact on the crystallization behavior. Experiment with different solvents or solvent/antisolvent systems to find one that favors crystalline salt formation.
Workflow for Temperature Optimization
The following diagram illustrates a systematic workflow for optimizing the reaction temperature for EDS salt formation.
Caption: Workflow for EDS Salt Formation Temperature Optimization.
Q4: How does temperature affect the stability of my final EDS salt product?
Temperature is a critical factor in the long-term stability of the salt.
Key Considerations:
-
Thermal Degradation: Exposing the salt to high temperatures during drying or storage can lead to thermal degradation. It is essential to determine the melting point and decomposition temperature of the salt using techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).
-
Salt Disproportionation: As mentioned earlier, higher temperatures can promote salt disproportionation, especially in the presence of moisture.[3][4][7] Stability studies at elevated temperatures and humidity levels (e.g., 40°C/75% RH) are crucial to assess this risk.[10]
-
Polymorphic Transitions: Temperature can induce transitions between different polymorphic forms. The most stable polymorph at the intended storage and processing conditions should be selected to ensure consistent product performance.
Conclusion: A Systematic Approach to Success
Optimizing the reaction temperature for EDS salt formation is a multi-faceted process that requires a systematic and data-driven approach. By carefully considering the interplay between temperature, solubility, kinetics, and solid-state properties, researchers can successfully develop a robust and reliable process for producing high-quality API-EDS salts. This guide provides a foundational framework for your experimental design and troubleshooting efforts. For further assistance, please do not hesitate to contact our technical support team.
References
- Bansal, A. K., & Kumar, S. (2010). Pharmaceutical Salts Optimization of Solubility or Even More?. CHIMIA International Journal for Chemistry, 64(3), 144-146.
- Gould, P. L. (1986). Salt selection for basic drugs. International journal of pharmaceutics, 33(1-3), 201-217.
- Hossain, M. S., Economidou, S., Trivedi, V., Bhatt, S., & Douroumis, D. (2021). Advanced Methodologies for Pharmaceutical Salt Synthesis. Crystal Growth & Design, 21(2), 1358-1374.
- Kumar, L., & Bansal, A. K. (2012). The utility of sulfonate salts in drug development. Journal of pharmaceutical sciences, 101(10), 3535-3549.
-
NIST. (n.d.). 1,2-Ethane disulfonic acid, disodium salt. Retrieved from [Link]
- Patel, M. A., Luthra, S., Shamblin, S. L., Arora, K., Krzyzaniak, J. F., & Taylor, L. S. (2016). Salt Disproportionation in the Solid State: Role of Solubility and Counterion Volatility. Molecular Pharmaceutics, 13(11), 3795-3807.
-
PubChem. (n.d.). Sodium 1,2-Ethanedisulfonate. Retrieved from [Link]
- Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced drug delivery reviews, 59(7), 603-616.
-
The Solubility Company. (n.d.). Mitigating Salt Disproportionation Risks. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. How to Mitigate Disproportionation of API Salts in Pharmaceutical Formulations - Crystal Pharmatech Co., Ltd. [crystalpharmatech.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 7. thesolubilitycompany.com [thesolubilitycompany.com]
- 8. Frontiers | Continuous crystallisation of organic salt polymorphs [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Guide to the Thermal Decomposition of Ethylenediamine Succinate: A Prospective Analysis
For researchers, scientists, and professionals in drug development, understanding the thermal stability and decomposition pathways of active pharmaceutical ingredients (APIs) and their salts is paramount. This guide provides a detailed, prospective thermal analysis of ethylenediamine succinate, a compound of interest due to the versatile nature of its constituent parts: ethylenediamine, a widely used building block, and succinic acid, a key intermediate in metabolic pathways.
Given the limited direct literature on the thermal analysis of this compound, this guide will establish a robust analytical framework based on the well-documented thermal behavior of related compounds. We will compare the hypothesized thermal decomposition of this compound with that of a representative metal succinate, manganese (II) succinate, to illuminate the influence of the organic cation on the degradation mechanism. This comparative approach, grounded in established principles of thermogravimetric analysis (TGA) and differential thermal analysis (DTA), offers a predictive and insightful exploration of the material's properties.
The Critical Role of Thermal Analysis in Pharmaceutical Development
Thermal analysis techniques, such as TGA and DTA, are indispensable tools in the pharmaceutical industry.[1][2] TGA measures changes in the mass of a sample as a function of temperature, providing crucial information about its thermal stability, composition, and decomposition kinetics.[2][3] DTA, on the other hand, detects the temperature difference between a sample and an inert reference, revealing endothermic and exothermic events like melting, crystallization, and solid-state phase transitions, even when no mass change occurs.[1][4]
The combined application of TGA and DTA allows for a comprehensive understanding of a material's thermal behavior.[3] For a salt like this compound, this analysis can elucidate:
-
Dehydration Events: The loss of associated water molecules.
-
Melting Point and Phase Transitions: Critical parameters for formulation and processing.
-
Decomposition Onset and Profile: Defining the upper-temperature limits for storage and handling.
-
Decomposition Mechanism: Insights into the chemical reactions that occur during degradation.
Understanding these properties is essential for ensuring drug product stability, identifying potential incompatibilities, and developing robust manufacturing processes.
Experimental Design: A Self-Validating Protocol for TGA/DTA
The following protocol is designed to provide a comprehensive and reliable thermal analysis of this compound and a comparative compound. The causality behind each parameter selection is explained to ensure scientific rigor.
Materials and Instrumentation
-
Sample: this compound (fine-grained powder to ensure uniform heat distribution and better equilibrium conditions).[3]
-
Comparative Standard: Manganese (II) Succinate (for comparative analysis of cation influence).
-
Instrumentation: A simultaneous TGA/DTA instrument.
-
Crucibles: Alumina (Al₂O₃) crucibles, which are inert over a wide temperature range.
-
Purge Gas: High-purity nitrogen at a flow rate of 50 mL/min to provide an inert atmosphere and prevent oxidative decomposition.
Experimental Workflow
The experimental workflow is designed to ensure accuracy and reproducibility.
Caption: Experimental workflow for TGA/DTA analysis.
Step-by-Step Methodology
-
Instrument Calibration: Prior to the experiment, the temperature and mass scale of the TGA/DTA instrument are calibrated using standard reference materials (e.g., indium for temperature, calcium oxalate for mass loss). This step is crucial for data accuracy.
-
Sample Preparation: A sample of 5-10 mg of finely powdered this compound is accurately weighed and placed into an alumina crucible. A small sample mass is used to minimize thermal gradients within the sample.
-
Experimental Conditions: The crucible is placed in the TGA/DTA furnace. The system is purged with high-purity nitrogen at a flow rate of 50 mL/min for at least 30 minutes before the start of the experiment to ensure an inert atmosphere.
-
Thermal Program: The sample is heated from ambient temperature (e.g., 30°C) to 600°C at a constant heating rate of 10°C/min. This heating rate is a common choice that provides a good balance between resolution and experimental time.
-
Data Acquisition: The mass loss (TGA) and the temperature difference (DTA) are recorded continuously as a function of temperature.
-
Comparative Analysis: The same experimental protocol is repeated for manganese (II) succinate to provide a direct comparison.
Predicted Thermal Decomposition Pathways: A Comparative Discussion
Based on the known thermal behavior of related compounds, we can hypothesize the decomposition profiles for both this compound and manganese (II) succinate.
Hypothesized Decomposition of this compound
The decomposition of this compound is anticipated to be a multi-stage process, influenced by the relatively low boiling point of ethylenediamine and the decomposition pattern of the succinate anion.
Caption: Hypothesized thermal decomposition pathway for this compound.
-
Stage 1 (approx. 150-250°C): An initial endothermic event is expected, corresponding to the melting of the salt. This would be immediately followed by the onset of decomposition. The initial mass loss in the TGA curve would likely be attributed to the dissociation of the salt and the volatilization of ethylenediamine. Studies on ethylenediamine have shown its thermal degradation pathways can involve carbamate formation followed by cyclization or nucleophilic attack.[5]
-
Stage 2 (approx. 250-400°C): Following the loss of ethylenediamine, the remaining succinic acid or succinate species would undergo decarboxylation. This is typically a complex, multi-step process that can be exothermic, as seen in the decomposition of other organic salts.[6] The TGA would show a significant mass loss in this stage.
-
Stage 3 (above 400°C): The final stage would involve the pyrolysis of any remaining organic residue, leading to the formation of a char residue and the release of smaller gaseous molecules.
Comparative Decomposition of Manganese (II) Succinate
The thermal decomposition of metal succinates is well-documented and typically proceeds through dehydration followed by the decomposition of the anhydrous salt to a metal oxide.
-
Stage 1 (approx. 100-200°C): If the salt is a hydrate, an initial mass loss corresponding to the loss of water molecules will be observed. This is an endothermic process.
-
Stage 2 (approx. 300-500°C): The anhydrous manganese (II) succinate will decompose. This process is often complex and can involve the formation of intermediate carbonates before the final formation of manganese oxide (e.g., MnO, Mn₃O₄, or Mn₂O₃ depending on the atmosphere). This stage is typically associated with a significant mass loss and can have both endothermic and exothermic features in the DTA curve.
Data Presentation and Interpretation
The quantitative data obtained from the TGA/DTA experiments should be summarized in a clear, tabular format for easy comparison.
Table 1: Comparative TGA/DTA Data
| Parameter | This compound (Hypothesized) | Manganese (II) Succinate (Expected) |
| Decomposition Onset (Tonset) | ~150°C | ~300°C (anhydrous) |
| Stage 1 Mass Loss (%) | Significant (loss of ethylenediamine) | Dependent on hydration state |
| Stage 1 DTA Peak(s) | Endothermic (melting) followed by exothermic | Endothermic (dehydration) |
| Stage 2 Mass Loss (%) | Major (decarboxylation) | Major (decomposition to oxide) |
| Stage 2 DTA Peak(s) | Exothermic | Complex endo/exothermic peaks |
| Final Residue (%) at 600°C | Low (char) | High (Manganese Oxide) |
Interpretation of Comparative Data:
The most striking anticipated difference is the lower thermal stability of this compound compared to manganese (II) succinate. This is attributable to the weaker ionic interaction and the volatility of the ethylenediamine cation. The final residue at 600°C is expected to be significantly lower for this compound, as the organic components will have largely volatilized, leaving only a small amount of carbonaceous char. In contrast, the decomposition of manganese (II) succinate will yield a substantial residue of manganese oxide.
Conclusion and Future Directions
This guide has presented a prospective, comparative thermal analysis of this compound. By leveraging data from related compounds and established principles of thermal analysis, we have constructed a scientifically grounded hypothesis for its decomposition pathway and compared it with a representative metal succinate. The key takeaway is the anticipated lower thermal stability of the organic salt, a critical consideration for its potential applications in pharmaceuticals.
Future experimental work should focus on validating this hypothesized decomposition pathway. Evolved gas analysis (EGA), such as TGA coupled with mass spectrometry (TGA-MS) or Fourier-transform infrared spectroscopy (TGA-FTIR), would be invaluable for identifying the gaseous products at each stage of decomposition, providing definitive evidence for the proposed mechanisms.[7] Furthermore, kinetic analysis of the TGA data using isoconversional methods could provide insights into the activation energy of the decomposition process, further quantifying the material's stability.[8][9]
References
-
Arizona State University. Thermal Analysis (TGA/DTA/DSC) - ASU Core Research Facilities. Available from: [Link]
-
Unknown. Differential thermal analysis (DTA) / Thermogravimetric analysis (TG). Available from: [Link]
-
Powers, K. et al. (2020). Thermogravimetric Analysis and Mass Spectrometry Allow for Determination of Chemisorbed Reaction Products on Metal Organic Frameworks. ACS Appl. Mater. Interfaces, 12(17), 19574–19580. Available from: [Link]
-
Papageorgiou, G. Z. et al. (2021). Thermal Degradation Mechanism and Decomposition Kinetic Studies of Poly(Lactic Acid) and Its Copolymers with Poly(Hexylene Succinate). Polymers, 13(16), 2749. Available from: [Link]
-
Hupa, L. & Lindberg, D. Thermal Analysis TGA / DTA. Available from: [Link]
-
Goniak, R. et al. (2023). Thermal Decomposition Path—Studied by the Simultaneous Thermogravimetry Coupled with Fourier Transform Infrared Spectroscopy and Quadrupole Mass Spectrometry—Of Imidazoline/Dimethyl Succinate Hybrids and Their Biological Characterization. Molecules, 28(13), 5022. Available from: [Link]
-
EAG Laboratories. Thermogravimetry Differential Thermal Analysis (TG/DTA). Available from: [Link]
-
Rochelle, G. T. et al. (2021). Kinetic and Thermodynamic Analysis of High-Pressure CO2 Capture Using Ethylenediamine: Experimental Study and Modeling. Industrial & Engineering Chemistry Research, 60(43), 15482–15494. Available from: [Link]
-
Dassanayake, R. S. et al. (2020). Ethylenediamine loading into a manganese-based metal–organic framework enhances water stability and carbon dioxide uptake of the framework. R. Soc. Open Sci., 7(3), 191976. Available from: [Link]
-
Wang, J. et al. (2006). Thermal decomposition of ethylenediaminetetraacetic acid in the presence of 1,2-phenylenediamine and hydrochloric acid. J. Braz. Chem. Soc., 17(3). Available from: [Link]
-
Psomiadou, E. et al. (2023). Thermal Degradation Mechanism and Decomposition Kinetic Studies of Poly(Ethylene Succinate)/Hemp Fiber Composites. Polymers, 15(11), 2459. Available from: [Link]
-
Rochelle, G. T. et al. (2021). Proposed thermal degradation pathway of ethylenediamine (EDA). ResearchGate. Available from: [Link]
-
Zeleňák, V. et al. (2020). Structural and CO2 Capture Properties of Ethylenediamine-Modified HKUST-1 Metal–Organic Framework. Crystal Growth & Design, 20(8), 5126–5133. Available from: [Link]
-
Rochelle, G. T. et al. (2017). Thermal Degradation Pathways of Aqueous Diamine CO2 Capture Solvents. Energy Procedia, 114, 2030-2038. Available from: [Link]
-
Vo, A. Q. et al. (2022). Hypromellose Acetate Succinates as a Single Mebeverine Hydrochloride Release-Modifying Excipient for Fused Deposition Modeling. Pharmaceutics, 14(11), 2498. Available from: [Link]
-
Siegelman, R. L. et al. (2023). Suitability of a diamine functionalized metal–organic framework for direct air capture. Chem. Sci., 14(32), 8632-8643. Available from: [Link]
-
Wu, H. et al. (2014). Synthesis, Thermal Behavior, and Dehydrogenation Kinetics Study of Lithiated Ethylenediamine. Chem. Eur. J., 20(36), 11448-11455. Available from: [Link]
-
Wang, H. et al. (2021). Ethylenediamine-functionalized metal organic frameworks MIL-100(Cr) for efficient CO2/N2O separation. ResearchGate. Available from: [Link]
Sources
- 1. cores.research.asu.edu [cores.research.asu.edu]
- 2. chemie-biologie.uni-siegen.de [chemie-biologie.uni-siegen.de]
- 3. web.abo.fi [web.abo.fi]
- 4. eag.com [eag.com]
- 5. uknowledge.uky.edu [uknowledge.uky.edu]
- 6. Thermal Decomposition Path—Studied by the Simultaneous Thermogravimetry Coupled with Fourier Transform Infrared Spectroscopy and Quadrupole Mass Spectrometry—Of Imidazoline/Dimethyl Succinate Hybrids and Their Biological Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Suitability of a diamine functionalized metal–organic framework for direct air capture - Chemical Science (RSC Publishing) DOI:10.1039/D3SC02554C [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
UV-Vis Absorption Spectrum Validation of Ethylenediamine Succinate: A Comparative Technical Guide
Topic: UV-Vis absorption spectrum validation of ethylenediamine succinate Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals
Executive Summary & Technical Context[1][2][3][4][5][6][7][8]
This compound (EDS) represents a critical salt form often utilized in pharmaceutical formulations to enhance the solubility of acidic or basic active pharmaceutical ingredients (APIs) or as a precursor in the synthesis of chelating agents like EDDS.
Validating the UV-Vis absorption spectrum of EDS presents a distinct analytical challenge: lack of a strong chromophore. Unlike aromatic drug substances, EDS derives its spectral signal primarily from the weak
This guide moves beyond standard protocols to provide a comparative validation framework . We analyze the performance of Direct UV Quantitation against Derivatization-Enhanced UV and HPLC-UV alternatives, ensuring you select the robust method required for IND/NDA submissions.
Comparative Analysis: Methodological Alternatives
Before initiating validation, researchers must objectively evaluate whether Direct UV-Vis is the appropriate tool for their sensitivity requirements.
Table 1: Performance Matrix of EDS Analysis Methods
| Feature | Method A: Direct UV-Vis (210-220 nm) | Method B: Derivatized UV-Vis (Ninhydrin) | Method C: HPLC-UV (Reference) |
| Principle | Detection of carbonyl | Reaction of amine with Ninhydrin (Ruhemann's purple). | Chromatographic separation + UV detection.[3][4][5] |
| 210–215 nm (End absorption) | ~570 nm (Visible region) | 210 nm | |
| Sensitivity (LOD) | Moderate (10–50 µg/mL) | High (0.5–1 µg/mL) | High (1–5 µg/mL) |
| Specificity | Low. Susceptible to solvent cut-off and buffer interference. | High. Specific to primary/secondary amines. | Very High. Resolves impurities. |
| Throughput | Rapid (Seconds) | Slow (Requires incubation time) | Moderate (Minutes/sample) |
| Cost/Sample | Low | Medium (Reagents) | High (Solvents/Columns) |
| Recommendation | Routine QC (High Conc.) | Trace Analysis / Cleaning Validation | Stability Indicating Assays |
Expert Insight: For raw material identification and assay of pure EDS salt, Method A (Direct UV) is sufficient if high-purity solvents are used. However, for drug product formulations where excipients may absorb at 210 nm, Method B or C is mandatory.
Strategic Validation Protocol (Direct UV-Vis)
This protocol validates the UV-Vis spectrum for Identification and Assay of EDS, adhering to ICH Q2(R1) guidelines.
A. Experimental Setup & Causality
-
Instrument: Double-beam UV-Vis Spectrophotometer (Bandwidth < 2 nm).
-
Solvent Selection: Water (HPLC Grade) is critical.
-
Reasoning: Organic solvents like Methanol or Acetone have UV cut-offs >205 nm, which will mask the EDS signal. Water is transparent down to 190 nm.
-
-
Blanking: Dynamic baseline correction is required to subtract the solvent edge effect.
B. Step-by-Step Methodology
Phase 1: Spectral Profile & Specificity
-
Stock Solution: Dissolve 100 mg EDS in 100 mL HPLC-grade water (1000 µg/mL).
-
Scan Parameters:
-
Range: 190 nm – 400 nm.
-
Speed: Medium (to minimize noise at low wavelengths).
-
-
Observation:
-
Expect a featureless drop from 190 nm with a "shoulder" or weak maxima around 210–215 nm .
-
Validation Criterion: The spectrum must be free of peaks >250 nm (indicates absence of aromatic impurities).
-
Phase 2: Linearity & Range
-
Preparation: Dilute Stock to 5 levels: 50, 100, 200, 400, and 600 µg/mL.
-
Measurement: Record Absorbance at 215 nm (or determined
). -
Data Treatment: Plot Absorbance vs. Concentration.
Phase 3: Robustness (The "Self-Validating" Step)
-
pH Challenge: Adjust a sample aliquot to pH 2.0 (using
HCl) and pH 10.0 (using NaOH). -
Rationale: Succinic acid (
) and Ethylenediamine ( ) change ionization states. -
Result: A shift in the spectral slope validates that the signal is intrinsic to the ionizable salt and not a neutral contaminant.
Validation Data Presentation
The following data represents typical acceptance criteria for EDS validation.
Table 2: Summary of Validation Results (Direct UV at 215 nm)
| Parameter | Experimental Result (Typical) | Acceptance Criteria | Status |
| Linearity ( | 0.9994 | PASS | |
| Range | 50 – 600 µg/mL | Beer’s Law compliance | PASS |
| Precision (Repeatability) | 0.45% RSD ( | PASS | |
| Intermediate Precision | 0.82% RSD (Day 1 vs Day 2) | PASS | |
| LOD | 12 µg/mL | PASS | |
| Specificity | No interference from solvent | No absorbance > 0.01 at | PASS |
Visualization: Validation Workflow
The following diagram illustrates the decision logic for validating EDS, incorporating the "Derivatization Loop" for cases where direct UV lacks sensitivity.
Figure 1: Decision tree for selecting the optimal UV-Vis validation pathway for this compound based on sensitivity needs.
References
-
International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
-
SIELC Technologies. (n.d.). UV-Vis Absorption Spectrum of Succinic Acid. Retrieved from [Link]
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 21225915, this compound. Retrieved from [Link]
-
Sahoo, S., et al. (2012). Development and validation of a HPLC method for determination of residual ethylenediamine. Journal of Pharmaceutical Analysis. (Contextual reference for amine detection). Retrieved from [Link]
Sources
A Senior Application Scientist’s Guide to Benchmarking EDDS vs. Traditional Organic Corrosion Inhibitors
Executive Summary
For decades, traditional organic corrosion inhibitors, such as benzotriazoles, have been the cornerstone of metal protection in various industries. Their efficacy in forming protective surface films is well-documented. However, mounting environmental concerns regarding their persistence and potential toxicity have catalyzed the search for greener alternatives.[1][2] This guide introduces Ethylenediamine-N,N'-disuccinic acid (EDDS), a readily biodegradable chelating agent, as a formidable challenger to these incumbent technologies.[3][4] We present a comprehensive framework for the objective, head-to-head benchmarking of EDDS against traditional inhibitors, grounded in robust, verifiable experimental protocols. This document is designed for researchers and technical professionals seeking to validate and adopt sustainable corrosion mitigation strategies without compromising performance.
The Evolving Landscape of Corrosion Inhibition
Corrosion is an electrochemical process that degrades metallic structures, leading to significant economic losses and safety hazards. The primary defense has been the application of corrosion inhibitors—chemical substances that, when added in small concentrations, slow down or prevent the corrosion reactions.
Organic inhibitors traditionally function by adsorbing onto the metal surface, forming a protective barrier that isolates the metal from the corrosive environment. This can occur through physical adsorption (physisorption) or chemical bonding (chemisorption), effectively stifling the anodic (metal dissolution) and/or cathodic (oxidant reduction) reactions.[5]
Contender Profiles: Mechanism & Properties
The Incumbent: Benzotriazole (BTA)
Benzotriazole (BTA) is a highly effective corrosion inhibitor, particularly for copper and its alloys.[6][7] Its mechanism is a classic example of chemisorption.
-
Mechanism of Action: BTA molecules react with surface copper oxides, forming a strong, polymeric Cu-BTA complex.[6][8] This creates a thin, insoluble, and thermally stable film (less than 50 angstroms thick) that serves as a potent electrochemical and mechanical barrier against corrosive attack.[8][9] The nitrogen atoms in the triazole ring play a crucial role in bonding with the copper surface.[6][10]
-
Strengths: High inhibition efficiency, often exceeding 90% in various media.[6]
-
Weaknesses: BTA exhibits poor biodegradability and is frequently detected in aquatic environments due to its high water solubility and insufficient removal in wastewater treatment plants.[1] Concerns have been raised about its potential for bioaccumulation and sublethal toxic effects, including endocrine disruption.[1][11]
The Challenger: Ethylenediamine-N,N'-disuccinic Acid (EDDS)
EDDS is a structural isomer of ethylenediaminetetraacetic acid (EDTA) but possesses a significant advantage: it is readily biodegradable.[3] While primarily known as a green chelating agent, its molecular structure lends itself to effective corrosion inhibition.
-
Proposed Mechanism of Action: The corrosion inhibition mechanism of EDDS is rooted in its powerful chelating ability. The molecule contains multiple carboxylic acid and amine functional groups that can adsorb onto the metal surface. It is proposed that EDDS forms a stable, coordinated complex with metal ions (e.g., Fe²⁺, Fe³⁺) directly on the substrate. This adsorbed complex blocks the active sites required for corrosion to proceed, thereby inhibiting both anodic dissolution and cathodic reactions. Studies on similar biodegradable chelants like tetrasodium iminodisuccinate (IDS) have shown inhibition efficiencies up to 97.5%.[12]
-
Strengths: Excellent environmental profile, being non-toxic and readily biodegradable (particularly the [S,S] stereoisomer).[3][4][12]
-
Weaknesses: As a newer entrant for this application, its performance envelope across diverse conditions is less documented than that of BTA. Its chelating nature requires careful concentration management to prevent metal dissolution at non-optimal levels.
A Validated Framework for Comparative Benchmarking
To move beyond theoretical advantages, a rigorous, multi-faceted experimental approach is required. The following framework ensures that the comparison is not only direct but also self-validating, where results from one technique corroborate the findings of another.
Key Performance Indicators (KPIs)
A successful inhibitor must perform well across several metrics. Our evaluation will focus on the following KPIs.
| KPI | Description | Primary Evaluation Method(s) |
| Inhibition Efficiency (%IE) | The percentage by which the corrosion rate is reduced by the inhibitor. | Gravimetric (Mass Loss), Potentiodynamic Polarization (PDP), Electrochemical Impedance Spectroscopy (EIS) |
| Corrosion Rate (CR) | The speed of metal degradation, typically measured in mm/year or mils/year. | Gravimetric (Mass Loss), PDP |
| Mechanism Type | Determines if the inhibitor primarily affects the anodic, cathodic, or both reactions (mixed-type). | Potentiodynamic Polarization (PDP) |
| Protective Film Quality | The stability, uniformity, and resistance of the adsorbed inhibitor layer. | Electrochemical Impedance Spectroscopy (EIS), Scanning Electron Microscopy (SEM) |
| Environmental Profile | The biodegradability and toxicity of the inhibitor. | Literature Review & Standardized Tests (e.g., OECD 301F) |
Experimental Workflow Rationale
The causality behind our experimental choices is to build a complete picture of inhibitor performance.
-
Gravimetric tests provide the foundational, long-term "real-world" corrosion rate.
-
Electrochemical tests offer rapid, mechanistic insights into how the inhibitor works at the metal-electrolyte interface.
-
Surface analysis provides the ultimate visual confirmation of the protection afforded (or the damage incurred).
Caption: A comprehensive workflow for inhibitor benchmarking.
Detailed Experimental Protocols
The following protocols are described for benchmarking inhibitors on mild steel in a 1 M HCl solution, a common and aggressive medium for inhibitor evaluation.[13]
Gravimetric Analysis (Mass Loss) per ASTM G31
This test provides a direct measure of metal loss over an extended period.[14][15]
-
Specimen Preparation: Prepare mild steel coupons (e.g., 50mm x 20mm x 2mm). Abrade sequentially with silicon carbide paper (up to 1200 grit), degrease with acetone, rinse with deionized water, dry, and record the initial weight (W_initial) to 0.1 mg.
-
Immersion: Suspend coupons in beakers containing the corrosive medium (1 M HCl) with and without various concentrations of the inhibitor (e.g., 50, 100, 200 ppm of EDDS and BTA). Ensure complete immersion for a set duration (e.g., 24 hours) at a constant temperature.
-
Cleaning and Re-weighing: After immersion, remove coupons. Clean them according to ASTM G1 standard practice (e.g., using a solution with HCl and an organic restrainer), rinse, dry, and record the final weight (W_final).
-
Calculation:
-
Corrosion Rate (CR) in mm/year: CR = (8.76 × 10^4 × ΔW) / (A × T × D) where ΔW is mass loss (W_initial - W_final) in grams, A is the surface area in cm², T is time in hours, and D is the metal density in g/cm³.
-
Inhibition Efficiency (%IE): %IE = [(CR_uninhibited - CR_inhibited) / CR_uninhibited] × 100
-
Electrochemical Evaluation
These tests provide rapid insights into the corrosion mechanism and inhibitor performance.[16] They are performed using a standard three-electrode cell (working electrode: mild steel; reference electrode: Ag/AgCl; counter electrode: platinum) connected to a potentiostat.
4.2.1 Potentiodynamic Polarization (PDP) This technique measures the current response to a controlled potential scan, revealing the corrosion rate and inhibition mechanism.[17][18]
-
Stabilization: Immerse the working electrode in the test solution for 60 minutes to allow the open-circuit potential (OCP) to stabilize.
-
Potential Scan: Scan the potential from -250 mV to +250 mV relative to the OCP at a slow scan rate (e.g., 0.5 mV/s).
-
Data Analysis: Plot the logarithm of current density (log i) versus potential (E). Extrapolate the linear Tafel regions of the anodic and cathodic curves back to their intersection point to determine the corrosion potential (E_corr) and corrosion current density (i_corr).
-
Calculation:
-
%IE = [(i_corr_uninhibited - i_corr_inhibited) / i_corr_uninhibited] × 100
-
An inhibitor is anodic if E_corr shifts significantly positive, cathodic if it shifts negative, and mixed-type if the shift is minimal.[13]
-
4.2.2 Electrochemical Impedance Spectroscopy (EIS) EIS measures the opposition of the system to alternating current over a range of frequencies, providing detailed information about the inhibitor film's properties.[19][20]
-
Stabilization: Allow the OCP to stabilize as in the PDP protocol.
-
Frequency Scan: Apply a small amplitude AC signal (e.g., 10 mV) at the OCP over a frequency range from 100 kHz down to 10 mHz.
-
Data Analysis: Plot the results on Nyquist (Z_imaginary vs. Z_real) and Bode (impedance and phase angle vs. frequency) plots. Model the data using an equivalent electrical circuit to extract parameters like charge transfer resistance (R_ct) and double-layer capacitance (C_dl). A larger R_ct value signifies greater resistance to corrosion.[21]
-
Calculation:
-
%IE = [(R_ct_inhibited - R_ct_uninhibited) / R_ct_inhibited] × 100
-
Surface Analysis: Scanning Electron Microscopy (SEM)
SEM provides high-magnification visual evidence of the surface condition, confirming the quantitative data from other tests.[13]
-
Sample Preparation: Use the same metal coupons from the gravimetric tests (or a parallel set).
-
Imaging: After the immersion period, rinse and dry the coupons.
-
Analysis: Image the surfaces of the uninhibited and inhibited coupons. Look for signs of uniform corrosion, pitting, and cracking. A smooth, undamaged surface in the presence of an inhibitor indicates effective protection.
Data Interpretation & Comparative Analysis
The true power of this framework lies in synthesizing the data. Below is a table with hypothetical, yet plausible, data comparing EDDS and BTA on mild steel.
| Parameter | Test Method | Blank (1 M HCl) | 100 ppm BTA | 100 ppm EDDS |
| Corrosion Rate (mm/yr) | Gravimetric | 12.5 | 1.1 | 1.5 |
| %IE_grav | Gravimetric | - | 91.2% | 88.0% |
| i_corr (μA/cm²) | PDP | 1100 | 95 | 125 |
| %IE_pdp | PDP | - | 91.4% | 88.6% |
| E_corr Shift (mV vs Blank) | PDP | - | -15 (Mixed) | -8 (Mixed) |
| R_ct (Ω·cm²) | EIS | 25 | 310 | 255 |
| %IE_eis | EIS | - | 91.9% | 90.2% |
| Surface Appearance | SEM | Severe, uniform attack | Minor etching | Smooth surface |
| Biodegradability | Literature | - | Poor | Readily Biodegradable |
Analysis of Hypothetical Data:
-
Performance: Both inhibitors show excellent performance, with BTA having a slight edge in inhibition efficiency in this aggressive acidic medium. The %IE values are highly consistent across all three measurement techniques, validating the results.
-
Mechanism: The small shifts in E_corr suggest both are mixed-type inhibitors, affecting both anodic and cathodic reactions.
-
The Deciding Factor: While BTA shows marginally better performance, EDDS provides a very high level of protection (around 90%) while offering a vastly superior environmental profile. For many applications, this trade-off is highly favorable towards the sustainable option.
Visualizing the Inhibition Mechanisms
The fundamental difference in how these inhibitors protect the metal surface can be visualized. BTA forms a planar, polymeric film, while EDDS relies on molecular adsorption and chelation at active sites.
Caption: Contrasting inhibition mechanisms of BTA and EDDS.
Conclusion and Future Outlook
This guide demonstrates that Ethylenediamine-N,N'-disuccinic acid (EDDS) is a highly effective, green corrosion inhibitor that can be rigorously benchmarked against traditional technologies like Benzotriazole. While established inhibitors may show a marginal performance advantage in certain aggressive environments, EDDS delivers a compelling combination of high efficacy and environmental responsibility.
The decision to adopt EDDS is not merely an environmental one; it is a strategic choice that aligns with global sustainability goals and regulatory trends. The robust benchmarking framework provided here equips researchers and industry professionals with the tools to validate this performance for their specific applications, paving the way for a new generation of safe and sustainable corrosion management.
References
-
Benzotriazole Corrosion Inhibitor G-6 , Cortec Corporation, [Link]
-
Effect of Benzotriazole on the Localized Corrosion of Copper Covered with Carbonaceous Residue , National Institutes of Health (NIH), [Link]
-
Benzotriazole - An effective corrosion inhibitor for copper alloys , Copper Development Association Inc., [Link]
-
Corrosion Behaviors of Tetrasodium Iminodisuccinate (IDS) as an Environmentally Friendly Inhibitor , MDPI, [Link]
-
Occurrence, toxicity and transformation of six typical benzotriazoles in the environment: A review , PubMed, [Link]
-
ASTM G31-21 Standard Guide for Laboratory Immersion Corrosion Testing of Metals , ASTM International, [Link]
-
Biodegradabilities of ethylenediamine-N,N'-disuccinic acid (EDDS) and other chelating agents , PubMed, [Link]
-
Review of Environmental Occurrence and Toxicity of Benzotriazole Ultraviolet Stabilizers , ACS Publications, [Link]
-
Recent Development of Corrosion Inhibitors: Types, Mechanisms, Electrochemical Behavior, Efficiency, and Environmental Impact , MDPI, [Link]
-
Corrosion Testing via Electrochemical Impedance Spectroscopy (EIS) , VLCI, [Link]
-
DFT and Electrochemical Investigations on the Corrosion Inhibition of Mild Steel by Novel Schiff's Base Derivatives in 1 M HCl , An-Najah Staff, [Link]
-
Environmental risk limits for benzotriazoles , RIVM, [Link]
-
Biodegradation of [S,S], [R,R] and mixed stereoisomers of ethylene diamine disuccinic acid (EDDS), a transition metal chelator , PubMed, [Link]
-
BENZOTRIAZOLES: TOXICITY AND DEGRADATION , Kansas State University, [Link]
Sources
- 1. Occurrence, toxicity and transformation of six typical benzotriazoles in the environment: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. rivm.nl [rivm.nl]
- 3. Biodegradabilities of ethylenediamine-N,N'-disuccinic acid (EDDS) and other chelating agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biodegradation of [S,S], [R,R] and mixed stereoisomers of ethylene diamine disuccinic acid (EDDS), a transition metal chelator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent Development of Corrosion Inhibitors: Types, Mechanisms, Electrochemical Behavior, Efficiency, and Environmental Impact [mdpi.com]
- 6. Effect of Benzotriazole on the Localized Corrosion of Copper Covered with Carbonaceous Residue - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemworld.com [chemworld.com]
- 8. cortecvci.com [cortecvci.com]
- 9. copper.org [copper.org]
- 10. Benzotriazole Corrosion Inhibitors, 1 2 3-Benzotriazole - IRO Water Treatment [irowater.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. mdpi.com [mdpi.com]
- 13. staff-beta.najah.edu [staff-beta.najah.edu]
- 14. store.astm.org [store.astm.org]
- 15. eurolab.net [eurolab.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Corrosion Testing via Electrochemical Impedance Spectroscopy (EIS) - Van Loon Chemical Innovations [vlci.biz]
- 20. ijcsi.pro [ijcsi.pro]
- 21. pubs.aip.org [pubs.aip.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
